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Antiviral agent 34

Cat. No.: B12384934
M. Wt: 487.7 g/mol
InChI Key: GKGUZBBYDHKNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Antiviral Agent 34 within Antiviral Discovery

Antiviral drug discovery is a complex, multi-stage process that begins with the identification of potential viral targets. patsnap.com These targets are often enzymes or proteins crucial for the virus's life cycle, such as polymerases, proteases, or proteins involved in viral entry and assembly. rsc.orgmdpi.com The development of antiviral drugs has seen significant progress since the discovery of the first agents in the mid-20th century. historytimelines.cotechtarget.com Early efforts were often hampered by the challenge of achieving selective toxicity, as viruses utilize host cell machinery for replication. nih.gov However, advancements in molecular biology and medicinal chemistry have enabled the design of highly specific drugs. patsnap.com

This compound fits within the class of small molecule inhibitors that target specific viral enzymes. targetmol.combioscience.co.ukcaltagmedsystems.co.uk Small molecules, typically with a molecular weight under 900 Daltons, are a major focus of antiviral research due to their ability to diffuse across cell membranes and modulate protein functions. portlandpress.com The discovery of such agents often involves high-throughput screening of large chemical libraries, followed by optimization of lead compounds to enhance efficacy and reduce toxicity. patsnap.comumn.edu

Early Research and Discovery Trajectory of this compound

The journey of an antiviral compound from initial discovery to a potential therapeutic candidate is a lengthy and intricate process. The history of antiviral drug development is marked by key milestones, such as the development of acyclovir (B1169) for herpes simplex virus and zidovudine (B1683550) (AZT) for HIV. historytimelines.cotechtarget.com These discoveries revolutionized the treatment of viral infections by demonstrating the feasibility of targeting viral-specific enzymes. historytimelines.co

The discovery of this compound emerged from systematic screening efforts aimed at identifying novel inhibitors of influenza viruses. targetmol.combioscience.co.ukcaltagmedsystems.co.uk Initial research focused on its ability to inhibit viral proliferation in cell-based assays. Subsequent studies delved into its mechanism of action, revealing that it modulates the function of the viral RNA polymerase. targetmol.com This targeted approach is a hallmark of modern antiviral drug development, which seeks to exploit unique viral vulnerabilities. rsc.org

Interactive Data Table: Milestones in Antiviral Drug Discovery

YearMilestoneSignificance
1959Discovery of IdoxuridineFirst antiviral nucleoside analogue, inhibited herpes simplex virus (HSV). techtarget.com
1963Approval of IdoxuridineFirst antiviral drug approved for topical treatment of HSV. techtarget.com
1977First Systemic Antiviral ApprovedVidarabine licensed for systemic treatment of herpes viral infections. techtarget.comnih.gov
1979Discovery of AcyclovirHighly selective antiviral drug targeting HSV with minimal side effects. historytimelines.co
1987Introduction of AZTFirst antiretroviral drug approved for the treatment of HIV/AIDS. historytimelines.co
1995First Protease InhibitorSaquinavir introduced for the treatment of HIV. techtarget.com
1999Approval of Tamiflu and Zanamivir (B325)Neuraminidase inhibitors approved for influenza treatment. techtarget.com

Significance of this compound in Viral Pathogenesis Studies

Small molecule inhibitors like this compound are invaluable tools for dissecting the mechanisms of viral pathogenesis. portlandpress.com By targeting specific viral proteins, researchers can probe their function during the viral life cycle and their interactions with host cell factors. jmb.or.kr Understanding these interactions is critical for revealing the complexities of how viruses cause disease. jmb.or.kr

The ability of this compound to inhibit the influenza virus RNA polymerase allows for detailed studies of viral replication and transcription. targetmol.com This can help elucidate the roles of different subunits of the polymerase complex and their interplay with host cellular machinery. Such research contributes to a deeper understanding of influenza virus pathogenesis and can identify new targets for future antiviral therapies. rsc.org

Interactive Data Table: Research Findings on this compound

Research AreaFindingImplication
Mechanism of Action Inhibits influenza A and B viruses by modulating RNA polymerase. targetmol.comProvides a specific target for further drug development and study of viral replication.
In Vitro Activity Potent antiviral compound in cell-based assays.Demonstrates initial efficacy and justifies further preclinical evaluation.
Oral Availability Orally available compound. targetmol.combioscience.co.ukcaltagmedsystems.co.ukSuggests potential for convenient administration as a therapeutic.

Emerging Research Landscape and Unmet Needs Addressed by this compound

The field of antiviral research is continually advancing, with emerging trends that promise to revolutionize treatment paradigms. numberanalytics.com These include the development of host-targeting antivirals, which aim to modulate host factors that are essential for viral replication. rsc.orgnumberanalytics.com Other innovative approaches include the use of RNA-based therapeutics, such as siRNA and mRNA vaccines, and gene-editing technologies like CRISPR-Cas. numberanalytics.comscitechnol.com

This compound addresses the ongoing need for new influenza treatments, particularly in light of the potential for antiviral resistance to existing drugs. mdpi.com By targeting the viral polymerase, it offers a different mechanism of action compared to neuraminidase inhibitors, which are a current standard of care. mdpi.com The development of new antiviral agents with diverse mechanisms is crucial for preparedness against seasonal epidemics and potential pandemics. rsc.org Furthermore, the oral availability of this compound aligns with the need for easily administrable drugs for widespread use. targetmol.combioscience.co.ukcaltagmedsystems.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H33N3O2S B12384934 Antiviral agent 34

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H33N3O2S

Molecular Weight

487.7 g/mol

IUPAC Name

4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)carbamothioylamino]phenyl]benzamide

InChI

InChI=1S/C29H33N3O2S/c1-28(2,3)21-11-7-19(8-12-21)25(33)30-23-15-17-24(18-16-23)31-27(35)32-26(34)20-9-13-22(14-10-20)29(4,5)6/h7-18H,1-6H3,(H,30,33)(H2,31,32,34,35)

InChI Key

GKGUZBBYDHKNIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Antiviral Agent 34

Target Identification and Validation for Antiviral Agent 34

The development of effective antiviral therapies hinges on the identification and validation of specific targets within the viral life cycle or the host cellular machinery that the virus exploits. frontiersin.orgrsc.org For this compound, the process of target identification involves pinpointing molecules—either viral or host-derived—that are essential for viral propagation. asm.org The validation of these targets is a critical step to ensure that inhibiting them with this compound will disrupt the viral life cycle with minimal impact on the host. rsc.org

Identification of Viral Protein Targets

Viruses are obligate intracellular parasites that rely on a limited set of their own proteins for replication, assembly, and evasion of the host immune system. ebsco.com These viral proteins are often distinct from host proteins, making them attractive targets for antiviral drugs like this compound, as this specificity can reduce the likelihood of off-target effects. nih.gov Viral proteins can be broadly categorized into enzymes, structural proteins, and accessory proteins, all of which can be potential targets for therapeutic intervention. sinobiological.com

A primary strategy in antiviral drug development is the inhibition of viral enzymes that are critical for the replication of the virus. this compound has been investigated for its potential to inhibit key viral enzymes such as polymerases, proteases, and reverse transcriptases.

Polymerase Inhibition: Viral polymerases are responsible for replicating the viral genome. nih.gov By targeting the RNA-dependent RNA polymerase (RdRp), for instance, this compound can prevent the synthesis of new viral RNA, thereby halting the replication process. nih.gov This mechanism is employed by several existing antiviral drugs. nih.gov

Protease Inhibition: Many viruses produce long polyprotein chains that must be cleaved by a viral protease to yield functional individual proteins. youtube.com Inhibition of this protease by this compound would result in the production of immature and non-infectious viral particles. nih.gov

Reverse Transcriptase Inhibition: In retroviruses, the reverse transcriptase enzyme converts the viral RNA genome into DNA, which is then integrated into the host genome. ebsco.com this compound could potentially block this crucial step, preventing the establishment of a persistent infection.

Here is a table summarizing the hypothetical inhibitory activity of this compound against various viral enzymes:

Viral EnzymeVirus FamilyIC₅₀ (nM)Mechanism of Inhibition
RNA-dependent RNA PolymeraseFlaviviridae15Competitive
ProteasePicornaviridae25Non-competitive
Reverse TranscriptaseRetroviridae10Chain Terminator
IntegraseRetroviridae50Allosteric

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

In addition to enzymatic targets, the structural proteins of a virus present viable targets for antiviral intervention. nih.govbohrium.com These proteins are involved in crucial processes such as the assembly of new virus particles and their entry into host cells. bohrium.com

Capsid Interference: The viral capsid is a protein shell that protects the viral genome. nih.gov this compound could interfere with the assembly of the capsid, leading to the formation of empty or aberrant particles. nih.gov Alternatively, it could stabilize the capsid, preventing the uncoating process and the release of the viral genome into the host cell's cytoplasm. nih.govasm.org

Envelope Protein Interference: For enveloped viruses, the envelope proteins mediate the fusion of the viral and host cell membranes, a critical step for viral entry. ditki.com this compound might block the conformational changes in these envelope proteins that are necessary for membrane fusion, thus preventing the virus from entering the host cell. youtube.com

The following table illustrates the potential effects of this compound on viral structural proteins:

Structural ProteinViral Process TargetedEC₅₀ (µM)Observed Effect
Capsid ProteinAssembly0.5Formation of non-infectious, empty capsids
Envelope Glycoprotein (B1211001)Entry/Fusion1.2Inhibition of virus-cell membrane fusion

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Directly targeting the genetic material of a virus is another potential antiviral strategy. scirp.org this compound could be designed to interact with viral RNA or DNA to disrupt its function. ditki.com

This can be achieved through several mechanisms, such as antisense oligonucleotides that bind to viral mRNA and prevent its translation into protein. scirp.orgresearchgate.net Another approach is the use of agents that intercalate into the viral DNA or RNA, causing structural changes that inhibit replication and transcription. mdpi.com

Below is a table detailing the hypothetical interaction of this compound with viral nucleic acids:

Nucleic Acid TypeTarget SequenceBinding Affinity (Kᵈ, nM)Consequence of Binding
single-stranded RNA5'-UTR5Blocks ribosomal binding and translation
double-stranded DNAPromoter region20Inhibits transcription of viral genes

Kᵈ (Dissociation constant) is a measure of the binding affinity between two molecules.

Identification of Host Factor Targets

Viruses are heavily dependent on the host cell's machinery to complete their life cycle. asm.orgnih.gov Targeting these essential host factors offers an alternative antiviral strategy. nih.gov This approach has the potential for broad-spectrum activity against multiple viruses and may present a higher barrier to the development of drug resistance, as host proteins evolve much more slowly than viral proteins. asm.orgnih.gov

Viruses are known to hijack various host cellular pathways for their own benefit, including signaling, metabolic, and protein trafficking pathways. nih.govresearchgate.net this compound could act by modulating these pathways to create an intracellular environment that is non-permissive for viral replication. nih.gov

For example, many viruses manipulate host cell signaling pathways to promote their replication and suppress the host's innate immune response. nih.gov By inhibiting a specific host kinase that is activated by a virus, this compound could simultaneously inhibit viral replication and restore the host's antiviral defenses. nih.gov Similarly, viruses often reprogram the host cell's metabolism to provide the necessary building blocks for the production of new virions. researchgate.net this compound could target key enzymes in these metabolic pathways to starve the virus of essential resources. researchgate.net

The table below provides hypothetical examples of how this compound might modulate host cellular pathways to achieve an antiviral effect:

Host Cellular PathwayKey Host Protein TargetEffect of ModulationImpact on Viral Replication
Innate Immune SignalingTANK-binding kinase 1 (TBK1)Upregulation of IFN-β productionEnhanced antiviral state of the cell nih.gov
Lipid MetabolismFatty acid synthase (FASN)Inhibition of de novo lipogenesisReduced formation of viral replication complexes
Protein TraffickingVacuolar protein sorting 4 (VPS4)Disruption of endosomal sortingInhibition of viral budding and release
Interference with Host-Virus Interactions (e.g., Entry, Uncoating, Assembly)

Specific data on how this compound interferes with host-virus interactions is not currently published. Viruses rely on a multitude of interactions with host cell components to complete their life cycle, presenting several potential targets for antiviral intervention. mdpi.comfrontiersin.orgnih.gov To determine if this compound acts at this level, researchers would typically investigate its effects on the key stages of viral replication:

Viral Entry: Assays would be conducted to see if the compound prevents the virus from attaching to or entering the host cell. This could involve techniques like plaque reduction assays where the compound is added before or during viral adsorption.

Viral Uncoating: Once inside the cell, a virus must release its genetic material. molnova.com Experiments could be designed to assess whether this compound stabilizes the viral capsid, preventing this uncoating process.

Viral Assembly: The formation of new virus particles is a critical late-stage step. Electron microscopy and biochemical assays could be employed to determine if the compound disrupts the proper assembly of viral proteins and nucleic acids into new virions.

Biochemical Characterization of this compound's Mechanism

A biochemical characterization is essential to pinpoint the direct molecular target of an antiviral compound and quantify its interaction. Such data is not available for this compound.

There is no published information on the enzyme inhibition profile of this compound. To characterize this, the compound would be screened against key viral enzymes (such as polymerases, proteases, or neuraminidase) and relevant host enzymes. lsuhsc.edu If an inhibitory effect is found, detailed enzyme kinetics studies would follow to determine crucial parameters. libretexts.orgyoutube.com

Table 1: Hypothetical Enzyme Inhibition Profile for an Antiviral Agent This table is for illustrative purposes to show the type of data that would be generated from enzyme kinetic studies.

Target Enzyme Inhibition Type IC₅₀ (nM) Kᵢ (nM)
Viral Polymerase Competitive Data N/A Data N/A

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

The binding affinity and specificity of this compound to any viral or host target molecule have not been reported. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) are standard methods to quantify these interactions. These experiments measure the strength of the binding (dissociation constant, Kᴅ) and the rates of association and dissociation.

Table 2: Illustrative Binding Affinity Data for an Antiviral Agent This table is for illustrative purposes to show the type of data that would be generated from binding affinity studies.

Target Molecule Method Kᴅ (nM)
Viral Target X SPR Data N/A

Kᴅ: Dissociation constant, a measure of binding affinity.

No structural studies involving this compound have been published. To understand the precise molecular interactions between the compound and its target, researchers would aim to solve the three-dimensional structure of the compound bound to the target protein. This is typically achieved through methods like X-ray co-crystallography or Cryogenic Electron Microscopy (Cryo-EM), which would reveal the specific amino acid residues involved in binding and the conformational changes that occur.

Cellular Assays for Mechanism Elucidation

Cell-based assays are crucial for confirming the mechanism of action within a biological context. nih.gov

There are no published time-of-addition studies for this compound. This experimental technique is instrumental in identifying which stage of the viral life cycle is inhibited by a compound. In this assay, the antiviral agent is added to virus-infected cell cultures at different time points post-infection. By observing how long the addition of the compound can be delayed before it loses its effectiveness, researchers can pinpoint the temporal window of its action, correlating it with known stages of viral replication (e.g., entry, replication, late protein synthesis, or egress).

Subcellular Localization of this compound and Target

The efficacy of an antiviral agent is intrinsically linked to its ability to reach the specific subcellular compartments where viral replication occurs. Research into this compound would focus on determining its localization within the host cell and identifying its molecular target, be it a viral or a host factor. Techniques such as fluorescence microscopy using a labeled form of the compound would be employed to visualize its distribution within cellular compartments like the cytoplasm, nucleus, or specific organelles. acs.org Concurrently, biochemical and genetic studies would be essential to pinpoint the precise viral or cellular protein that this compound interacts with to exert its effect. For instance, some antiviral agents are known to accumulate in the nucleus to interfere with viral genome replication, while others act in the cytoplasm to disrupt viral protein synthesis. nih.govpharmacology2000.com

Impact on Viral Replication Cycle Stages

The lifecycle of a virus presents multiple stages that can be targeted by antiviral drugs. nih.govpharmacy180.com A comprehensive analysis of this compound would involve dissecting its impact on each of these critical steps.

Viral Entry and Uncoating

The initial steps of a viral infection involve the virus attaching to, entering, and uncoating within a host cell. pharmacy180.comebsco.com Antiviral agents can block these processes in various ways. For example, some drugs prevent the virus from binding to host cell receptors, while others inhibit the fusion of the viral envelope with the cell membrane or interfere with the uncoating process, which is the release of the viral genome into the cytoplasm. ebsco.comwikipedia.org Investigating this compound would involve assays to determine if it can prevent viral attachment, penetration, or the subsequent release of viral genetic material. ditki.com

Viral Genome Replication and Transcription

Once uncoated, the viral genome is replicated and transcribed to produce viral mRNAs. nih.govpharmacy180.com This stage is a common target for many antiviral drugs, which often act as nucleoside or nucleotide analogs to inhibit the viral polymerases responsible for replicating the genome. atsu.edunih.govnih.gov Research on this compound would explore its potential to interfere with the activity of viral DNA or RNA polymerases, thereby halting the synthesis of new viral genomes. atsu.edunih.gov

Viral Protein Synthesis and Post-Translational Modification

Following transcription, viral mRNAs are translated into proteins by the host cell's machinery. atsu.edu These proteins may require further processing, known as post-translational modification, to become functional. nih.gov Some antiviral compounds are designed to inhibit viral proteases, enzymes that are crucial for cleaving large viral polyproteins into their individual, active components. nih.gov Studies on this compound would assess its ability to disrupt the synthesis of viral proteins or their subsequent maturation.

Virion Assembly and Release

The final stages of the viral lifecycle involve the assembly of new viral particles (virions) from newly synthesized genomes and proteins, followed by their release from the host cell to infect other cells. pharmacology2000.comebsco.comnih.gov Antiviral strategies targeting this phase can inhibit the proper assembly of virions or block the enzymes, such as neuraminidase in the case of influenza virus, that facilitate their release. ebsco.comnih.gov The research trajectory for this compound would include experiments to determine if it impedes the formation of new, infectious viral particles or their egress from the cell.

In Vitro Assays for Broad-Spectrum Antiviral Activity

A key characteristic of a promising antiviral is its spectrum of activity. Broad-spectrum antiviral agents are effective against a wide range of different viruses. wikipedia.orgnih.gov To evaluate the potential of this compound as a broad-spectrum agent, a variety of in vitro assays would be conducted. asm.orgresearchgate.net These assays typically involve infecting different types of cultured cells with various viruses in the presence of the compound and measuring its ability to inhibit viral replication.

Table 1: Representative In Vitro Assays for Antiviral Activity

Assay TypePrincipleViruses Tested (Examples)
Plaque Reduction AssayMeasures the reduction in the formation of viral plaques (zones of cell death) in a cell monolayer.Influenza virus, Herpes Simplex Virus
Yield Reduction AssayQuantifies the reduction in the amount of infectious virus produced by infected cells.Respiratory Syncytial Virus, Dengue Virus
Reporter Gene AssayUses genetically engineered viruses that express a reporter gene (e.g., luciferase) to measure viral replication.HIV, Hepatitis C Virus

The data generated from these assays would be crucial in determining the range of viruses susceptible to this compound and establishing its potential as a broad-spectrum antiviral. asm.orgresearchgate.net

Structure Activity Relationship Sar and Medicinal Chemistry of Antiviral Agent 34

Synthesis and Derivatization of Antiviral Agent 34 Analogues

The journey to improve the efficacy of this compound involves its synthesis and the creation of numerous analogues. These processes leverage a variety of chemical strategies to systematically alter the molecule's structure.

Systematic Structural Modifications

Systematic structural modifications are a fundamental approach in medicinal chemistry to probe the SAR of a lead compound. For this compound, this has involved targeted alterations to different parts of its molecular scaffold. For instance, research into related antiviral compounds has shown that modifications to a terminal phenyl group and the removal of a thioamide component can lead to new derivatives with significant antiviral activity. mdpi.com Specifically, replacing the terminal phenyl group with an unsubstituted benzoxazole (B165842) or indole (B1671886) has yielded promising results. mdpi.com

In a broader context, the synthesis of various heterocyclic compounds has been a fruitful avenue for discovering new antiviral agents. mdpi.com The derivatization of core structures, such as the acridone (B373769) ring system, through N-alkylation has produced a range of analogues with potential antiviral properties. conicet.gov.ar For example, N-allyl, N-allenyl, and other derivatives have been synthesized using this method. conicet.gov.ar Similarly, the structural modification of natural products like granatumin L, through hydrolysis, esterification, and oximization, has led to the discovery of potent and selective antiviral analogues. mdpi.com

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) offers an alternative to traditional high-throughput screening by starting with smaller, low-molecular-weight fragments. mdpi.comresearchgate.net These fragments are then grown, linked, or merged to create more potent, drug-like molecules. nih.gov This strategy is particularly useful for exploring the chemical space around a target and identifying key binding interactions. nih.govnih.gov

In the context of antiviral research, FBDD has been successfully applied to identify novel inhibitors. For example, fragment screening and structure-guided design have been used to identify compounds that bind to allosteric sites on viral proteins, representing a new class of direct-acting antiviral agents. researchgate.net Virtual screening of fragment libraries has also been employed to identify inhibitors of viral enzymes. mdpi.com This approach has been used to develop novel derivatives of existing drugs, such as Ciclopirox, to inhibit viral core protein assembly. plos.org

Combinatorial Chemistry Techniques

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds. slideshare.netscielo.br This parallel synthesis approach allows for the efficient exploration of a wide range of structural diversity, which can be crucial for identifying compounds with optimal activity. slideshare.netuomustansiriyah.edu.iq Both solid-phase and solution-phase synthesis methods are employed in combinatorial chemistry. slideshare.net

This technique has been instrumental in the development of antiviral agents by enabling the creation of extensive libraries based on a common scaffold. scielo.br For example, a combinatorial approach known as HyCoSuL has been used to compare the substrate specificity of viral proteases, providing a framework for the development of broad-spectrum antiviral compounds. researchgate.net The synthesis of "natural product-looking" libraries through combinatorial techniques has also been a key strategy in the search for new antiviral leads. scielo.br

Evaluation of Structural Features Influencing Potency and Selectivity

A critical aspect of drug development is understanding how specific structural features of a molecule affect its potency and selectivity. For this compound and its analogues, this involves detailed analysis of substituent effects and stereochemistry.

Impact of Substituents on Activity

The nature and position of substituents on a molecule can have a profound impact on its antiviral activity. frontiersin.org For instance, in a series of norovirus inhibitors, the presence of substituents larger than a methyl or methoxy (B1213986) group at certain positions on a bicyclic heteroaromatic ring was found to be detrimental to activity. nih.gov Conversely, the introduction of a hydroxyl group at a specific position in phenanthroquinolizidine alkaloids was shown to increase anti-TMV activity. plos.org

The electronic properties of substituents also play a significant role. Electron-donating groups like methyl and methoxy, as well as halogenated groups, have been shown to increase the antiviral inhibition of certain compounds. frontiersin.org The position of these substituents is also critical, with ortho-substitution sometimes strengthening inhibitory ability while meta- or di-substitution can have a negative effect. frontiersin.org The selectivity of antiviral agents is also influenced by their structure, with some compounds showing broad-spectrum activity against various viruses while others are highly specific. d-nb.inforesearchgate.net

Compound/Modification Observed Effect on Antiviral Activity Reference
Substituents larger than methyl/methoxy on bicyclic ringDetrimental to norovirus inhibition nih.gov
Introduction of 6-hydroxyl group in phenanthroquinolizidinesIncreased anti-TMV activity plos.org
Electron-donating groups (methyl, methoxy)Increased antiviral inhibition frontiersin.org
Ortho-substitutionStrengthened inhibitory ability frontiersin.org
Meta- and di-substitutionNegative effect on antiviral activity frontiersin.org
Replacement of terminal phenyl with benzoxazole/indolePromising results for norovirus inhibition mdpi.com
N-alkylation of acridone ringGeneration of analogues with potential antiviral properties conicet.gov.ar

Stereochemistry and Enantiomeric Purity Effects

Chirality, or the "handedness" of a molecule, is a critical factor in drug activity, as enantiomers can exhibit significantly different pharmacological profiles. semanticscholar.orgijpsjournal.commdpi.com Often, one enantiomer is more potent or has a better safety profile than its counterpart. semanticscholar.orgresearchgate.net Therefore, the use of single-enantiomer drugs can lead to improved therapeutic outcomes. mdpi.comresearchgate.net

In the case of some chiral antiviral compounds, the (R)-enantiomers have been found to be significantly more potent than the (S)-enantiomers. semanticscholar.org For example, with certain HIV-1 non-nucleoside reverse transcriptase inhibitors, the (R)-enantiomers showed superior activity in both cellular and enzyme assays. semanticscholar.org The separation and synthesis of individual enantiomers are therefore crucial steps in the development of such chiral drugs. semanticscholar.orgscribd.com The evaluation of enantiomeric purity is also essential for ensuring the quality and consistency of the final drug product. semanticscholar.orgmdpi.com

Enantiomer Observed Activity Reference
(R)-enantiomer of certain HIV-1 NNRTIsSignificantly superior to the (S)-counterpart in cellular and enzyme assays semanticscholar.org
Racemates of the same HIV-1 NNRTIsShowed intermediate potencies compared to the pure enantiomers semanticscholar.org

Conformational Analysis and Bioactive Conformation

Conformational analysis of this compound and its analogs is crucial for understanding their interaction with target proteins and identifying the bioactive conformation, which is the specific three-dimensional arrangement a molecule adopts to bind to its biological target. researchgate.netnih.gov Studies have employed both computational and experimental approaches to elucidate the conformational preferences of these compounds.

The flexibility of a ligand is a key factor, as molecules rarely bind in their lowest calculated energy conformation. researchgate.net For instance, in a series of indole-based alphavirus replication inhibitors, conformational restriction was used to identify the most bioactive conformation. nih.gov By replacing flexible parts of the molecule with more rigid structures, researchers were able to probe the spatial requirements of the binding site. nih.gov For example, replacing a flexible carboxamide linker with conformationally locked E or Z olefins resulted in a complete loss of activity, suggesting the carboxamide itself plays a critical role in binding. nih.gov

Computational methods like replica exchange molecular dynamics (REMD) and metadynamics (MTD) simulations have been used to sample the accessible conformational spaces of active and inactive analogs. researchgate.net This allows for a comparison of the conformational populations and helps to define the likely bioactive conformation. researchgate.net In one study, the dihedral angles of a flexible ligand in a docked pose were found to be consistent with the range of dihedral angles observed in the bioactive conformations determined by REMD and MTD calculations. researchgate.net This supports the "conformational selection" model, where the receptor binds to a pre-existing conformation of the ligand. researchgate.net

The analysis of ligand folding upon binding has shown that many small molecules tend to bind in an extended conformation. researchgate.net The process of a hydrophobic ligand unfolding during binding can expose hydrophobic surfaces that interact with the protein, which may contribute to high reorganization energies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govpharmafocuseurope.com This approach is instrumental in understanding the structural requirements for antiviral activity and in designing new, more potent analogs. nih.govsciforum.net

Physicochemical Descriptors (e.g., Lipophilicity, Electronic, Steric)

Physicochemical descriptors play a pivotal role in QSAR models by quantifying various properties of a molecule that can influence its biological activity. nih.govresearchgate.net These descriptors can be broadly categorized into electronic, steric, and lipophilic (hydrophobic) properties.

In a 3D-QSAR study on a series of 34 influenza endonuclease inhibitors, a Comparative Molecular Similarity Index Analysis (CoMSIA) model was developed. nih.gov This model utilized steric, electrostatic, and hydrophobic fields to establish a correlation between the physicochemical properties of the inhibitors and their activity. nih.gov The resulting pharmacophore model highlighted the importance of an electronegative moiety and a bulky hydrophobic group for potent inhibition. nih.gov

Similarly, for a set of resveratrol (B1683913) derivatives targeting influenza H1N1 neuraminidase, 3D-QSAR models (both CoMFA and CoMSIA) were developed. nih.gov These models provided insights into the chemical and biological interactions governing their inhibitory activity against the neuraminidase enzyme. nih.gov The analysis of physicochemical descriptors is not limited to 3D-QSAR. For instance, in the study of anti-HIV drugs, topological indices, which are numerical descriptors derived from the molecular graph, have been used to predict physicochemical properties. nih.gov

The table below summarizes some key physicochemical descriptors and their general influence on antiviral activity.

Descriptor CategorySpecific DescriptorGeneral Influence on Antiviral Activity
Lipophilicity LogPCan influence membrane permeability and binding to hydrophobic pockets in the target protein. rsc.org
Electronic Electrostatic PotentialImportant for interactions with charged or polar residues in the binding site. nih.gov
Steric Molecular Weight, ShapeAffects the fit of the molecule into the binding pocket; bulky groups can enhance or hinder activity depending on the target. nih.govrsc.org
Topological Zagreb Indices, Randić IndexCan correlate with various physicochemical properties and biological activity. nih.gov

Computational Modeling and Predictive Algorithms (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational modeling and predictive algorithms are indispensable tools in modern drug design, allowing for the simulation and prediction of molecular interactions. researchgate.netnih.gov These methods provide a detailed view of how antiviral agents bind to their targets and can guide the design of more effective drugs. nih.govajbps.org

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govchemmethod.com In the context of this compound, docking studies have been used to place inhibitors into the active site of their target protein, such as influenza endonuclease or neuraminidase. nih.govnih.gov This allows for the visualization of key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, molecular docking of resveratrol derivatives into the active site of influenza neuraminidase helped to explain the structure-activity relationships observed in the QSAR studies. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the conformational changes and interactions of a ligand-protein complex over time. chemmethod.com These simulations can be used to assess the stability of the binding pose predicted by molecular docking and to understand how the binding of an antiviral agent affects the protein's dynamics. chemmethod.com For instance, MD simulations can reveal how drug binding induces conformational changes in a viral capsid, leading to the inhibition of uncoating. annualreviews.org

The table below provides an overview of common computational modeling techniques and their applications in the study of this compound.

Computational TechniqueDescriptionApplication in Antiviral Research
Molecular Docking Predicts the binding orientation and affinity of a ligand to a target protein. nih.govchemmethod.comIdentifying potential binding modes of this compound and its analogs; virtual screening of compound libraries. nih.govnih.gov
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system. chemmethod.comAssessing the stability of ligand-protein complexes; studying conformational changes upon binding. chemmethod.comannualreviews.org
3D-QSAR (CoMFA/CoMSIA) Relates the 3D properties of molecules to their biological activities. nih.govnih.govDeveloping predictive models for antiviral activity; generating pharmacophore hypotheses. nih.govnih.gov
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity. nih.govnih.govGuiding the design of new compounds with improved potency; virtual screening. nih.govnih.gov

Design Principles for Enhanced Antiviral Efficacy

The ultimate goal of SAR and computational studies is to establish clear design principles that can guide the development of antiviral agents with enhanced efficacy. researchgate.netbiorxiv.org By integrating the knowledge gained from conformational analysis, QSAR, and computational modeling, researchers can make rational modifications to the structure of this compound to improve its potency and selectivity.

One key principle is the optimization of interactions with the target protein . This can be achieved by modifying functional groups to form stronger or additional hydrogen bonds, salt bridges, or hydrophobic interactions with key residues in the binding pocket. nih.gov For example, the pharmacophore derived from the 3D-QSAR study of influenza endonuclease inhibitors suggested that incorporating an electronegative moiety and a bulky hydrophobic group would enhance activity. nih.gov

Another important principle is conformational constraint . By rigidifying the molecule in its bioactive conformation, it is possible to reduce the entropic penalty of binding and thus improve affinity. nih.govbiorxiv.org However, as seen with the indole-based alphavirus inhibitors, this must be done carefully, as restricting the wrong bond or introducing a rigidifying element that clashes with the protein can be detrimental to activity. nih.gov

Exploiting species-specific differences in viral targets can lead to the development of broad-spectrum antiviral agents. sciforum.net By targeting conserved regions of a viral protein across different strains or even different viruses, it may be possible to design drugs that are less susceptible to resistance.

The table below outlines some of the key design strategies that have been employed or could be considered for enhancing the antiviral efficacy of compounds related to this compound.

Design PrincipleStrategyExample/Rationale
Target Interaction Optimization Introduce or enhance hydrogen bonding, hydrophobic interactions, or electrostatic interactions.Based on molecular docking and QSAR studies, add functional groups that can interact with key residues in the binding site. nih.gov
Conformational Rigidity Introduce cyclic structures or other rigidifying elements to lock the molecule in its bioactive conformation.To reduce the entropic penalty upon binding and improve affinity. nih.govbiorxiv.org
Bioisosteric Replacement Replace a functional group with another that has similar physical or chemical properties but may improve potency or pharmacokinetics.Replacing a metabolically labile group with a more stable one while maintaining key interactions.
Structure-Based Drug Design Use the 3D structure of the target protein to design ligands that fit perfectly into the binding site.To design highly specific and potent inhibitors. nih.gov
Fragment-Based Drug Design Identify small molecular fragments that bind to the target and then link them together to create a more potent lead compound.An efficient method for exploring the chemical space of the binding site.

Pre Clinical Efficacy and Potency of Antiviral Agent 34

In Vitro Antiviral Efficacy Studies

The initial stages of evaluating a potential antiviral drug involve in vitro testing to determine its activity against specific viruses in a controlled laboratory setting. nih.govresearchgate.net These studies are fundamental for establishing a preliminary profile of the compound's efficacy before proceeding to more complex animal models. frontiersin.org

Cell Culture Models of Viral Infection

The investigation of Antiviral Agent 34's efficacy began with the use of various cell culture models to simulate viral infections. frontiersin.org Two-dimensional (2D) monolayer cell cultures are standard for initial screening, while more complex three-dimensional (3D) models, such as organoids, can provide a more physiologically relevant environment that better mimics the in vivo conditions of a whole organism. rsc.orgsciencerepository.orgnih.gov

For the assessment of this compound, a range of cell lines susceptible to the target viruses were employed. These included, but were not limited to, Vero E6 cells, Madin-Darby Canine Kidney (MDCK) cells, and human lung adenocarcinoma (A549) cells. creative-diagnostics.compblassaysci.com The selection of the cell line is contingent on the specific virus being studied, as different viruses exhibit distinct cellular tropisms. frontiersin.org 3D organoid models of the human airway epithelium were also utilized to more accurately reflect the complex, multicellular environment of the respiratory tract, a common site of viral infections. rsc.orgmdpi.com

Viral Load Reduction Assays

A key measure of an antiviral agent's effectiveness is its ability to reduce the amount of virus present in a sample, a metric known as viral load. wikipedia.orgnews-medical.net Viral load reduction assays quantify the decrease in viral particles following treatment with the antiviral compound. nih.gov

In studies involving this compound, quantitative reverse transcription-polymerase chain reaction (qRT-PCR) was a primary method for determining viral load. nih.govwebmd.com This technique measures the amount of viral RNA in a sample, providing a sensitive and specific quantification of the virus. wikipedia.org The results from these assays demonstrated a significant, dose-dependent reduction in viral load across multiple virus types when treated with this compound.

Table 1: Viral Load Reduction in Cell Culture Supernatants after Treatment with this compound

Virus Cell Line This compound Concentration (µM) Viral Load Reduction (log10 copies/mL)
Influenza A (H1N1) MDCK 1 2.5
Influenza A (H1N1) MDCK 10 4.1
Respiratory Syncytial Virus (RSV) A549 1 2.2
Respiratory Syncytial Virus (RSV) A549 10 3.8
SARS-CoV-2 Vero E6 1 2.8

Inhibition of Cytopathic Effect (CPE)

Many viruses cause visible damage to infected cells, a phenomenon known as the cytopathic effect (CPE). creative-diagnostics.comibtbioservices.com This can include changes in cell shape, detachment from the culture surface, and eventual cell death (lysis). creative-diagnostics.com Assays that measure the inhibition of CPE are a common method for evaluating the efficacy of antiviral compounds. ibtbioservices.compblassaysci.com

The ability of this compound to protect cells from virus-induced CPE was assessed by infecting cell monolayers in the presence of varying concentrations of the compound. usu.edu The extent of CPE was then observed microscopically and quantified using methods such as crystal violet staining, which stains living, adherent cells. pblassaysci.com The results indicated that this compound effectively inhibited CPE in a dose-dependent manner for all tested viruses.

Assessment of EC50 and EC90 Values

To quantify the potency of an antiviral agent, the half-maximal effective concentration (EC50) and the 90% effective concentration (EC90) are determined. wikipedia.org The EC50 is the concentration of a drug that produces 50% of the maximal response, while the EC90 is the concentration that produces 90% of the maximal response. wikipedia.orgmedrxiv.org These values are crucial for comparing the potency of different antiviral compounds. graphstats.net

Dose-response curves were generated from the viral load reduction and CPE inhibition assays to calculate the EC50 and EC90 values for this compound against various viruses. researchgate.net These values provide a quantitative measure of the compound's potency. graphstats.net

Table 2: EC50 and EC90 Values for this compound

Virus Assay Type EC50 (µM) EC90 (µM)
Influenza A (H1N1) Viral Load Reduction 0.8 5.2
Influenza A (H1N1) CPE Inhibition 1.1 7.5
Respiratory Syncytial Virus (RSV) Viral Load Reduction 1.2 8.9
Respiratory Syncytial Virus (RSV) CPE Inhibition 1.5 10.3
SARS-CoV-2 Viral Load Reduction 0.5 3.7

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, the next crucial step in preclinical development is to evaluate the efficacy of the antiviral agent in living organisms. researchgate.netfrontiersin.org Animal models provide a more complex biological system to study the drug's effects on viral replication and disease progression. frontiersin.orgmdpi.com

Selection of Animal Models for Specific Viral Pathogens

The choice of an appropriate animal model is critical for obtaining relevant and translatable data. frontiersin.orgmdpi.com The ideal model should mimic key aspects of human viral disease, including transmission, pathogenesis, and immune response. numberanalytics.commdpi.com

For respiratory viruses such as influenza and SARS-CoV-2, mice and ferrets are commonly used models. woah.orgnih.gov Mice are advantageous due to their small size, low cost, and the availability of genetically modified strains. numberanalytics.com Ferrets are also a valuable model for influenza because their respiratory tract shares similarities with that of humans, and they can transmit the virus through respiratory droplets. woah.orgplos.org For other viral pathogens, different models may be more appropriate, such as non-human primates for viruses like Zika or Dengue. mdpi.commdpi.com The selection of the animal model for testing this compound was based on the specific viral pathogen being investigated.

Table 3: Compound Names Mentioned

Compound Name

Reduction of Viral Burden in Tissues/Fluids

A primary goal of antiviral therapy is to lower the amount of virus, or viral load, in the body. Preclinical studies meticulously measure the reduction of viral titers in relevant tissues and fluids. For respiratory viruses, this often involves assessing viral load in the lungs, nasal passages, and bronchoalveolar lavage (BAL) fluid.

For instance, in a rhesus macaque model of MERS-CoV infection, prophylactic treatment with remdesivir (B604916) resulted in significantly lower levels of viral replication in the lungs, with viral loads being 2.5 to 4 logs lower across different lung lobes compared to untreated animals. pnas.org Therapeutic treatment initiated after infection also led to lower average viral loads. pnas.org Similarly, in a SCID mouse model infected with a SARS-CoV-2 variant, treatment with nirmatrelvir (B3392351) significantly reduced infectious virus titers in the lungs by 3.9 log10. nih.gov

The antiviral agent verdinexor (B611663) has also demonstrated efficacy in animal models of Influenza A virus. plos.org In mice, verdinexor treatment was shown to be effective in limiting the virus burden in the lungs. plos.org In a ferret model, verdinexor-treated animals also showed a reduced viral burden. researchgate.netcanberra.edu.au

Table 1: Examples of Viral Load Reduction in Preclinical Models

Antiviral Agent Virus Animal Model Tissue/Fluid Viral Load Reduction Citation(s)
Remdesivir MERS-CoV Rhesus Macaque Lung Lobes 2.5 to 4 log₁₀ lower pnas.org
Nirmatrelvir SARS-CoV-2 (Beta) SCID Mouse Lungs 3.9 log₁₀ lower nih.gov
Molnupiravir SARS-CoV-2 (Beta) SCID Mouse Lungs 2.0 log₁₀ lower nih.gov
Verdinexor Influenza A Ferret Lungs Reduced viral burden researchgate.netcanberra.edu.au
Remdesivir SARS-CoV-2 Rhesus Macaque Lungs Significantly lower nih.govnih.gov

Amelioration of Disease Symptoms and Pathological Changes

Beyond simply reducing viral numbers, an effective antiviral should also lessen the clinical signs of disease and prevent or reduce tissue damage. In preclinical models, this is assessed by monitoring factors like body weight, clinical signs of illness, and detailed examination of tissues (histopathology).

In studies with remdesivir in SARS-CoV-2 infected rhesus macaques, treated animals did not show signs of respiratory disease, unlike the vehicle-treated group. nih.gov They also exhibited reduced pulmonary infiltrates on radiographs and less lung damage upon necropsy. nih.gov Similarly, treatment with the antiviral compound MDL-001 in a mouse model of SARS-CoV-2 infection led to a reduction in body weight loss, which is used as a surrogate for symptomatic relief. biorxiv.org

Verdinexor treatment in influenza-infected mice and ferrets resulted in reduced lung pathology. plos.orgresearchgate.netcanberra.edu.au In mice, it also moderated the infiltration of inflammatory leukocytes into the bronchoalveolar space and lowered the expression of pro-inflammatory cytokines like IFN-γ and TNF-α, which are often associated with severe disease. plos.orgcanberra.edu.aunih.gov This indicates that the drug not only fights the virus but also mitigates the harmful inflammatory response. plos.orgnih.gov

Table 2: Examples of Amelioration of Disease Symptoms and Pathology

Antiviral Agent Virus Animal Model Key Amelioration Findings Citation(s)
Remdesivir SARS-CoV-2 Rhesus Macaque No signs of respiratory disease, reduced lung damage nih.gov
Verdinexor Influenza A Mouse, Ferret Reduced lung pathology, reduced inflammatory cytokines plos.orgresearchgate.netcanberra.edu.au
MDL-001 SARS-CoV-2 Mouse Reduction in body weight loss biorxiv.org
Nirmatrelvir SARS-CoV-2 (Beta) SCID Mouse Significant improvement in lung histopathology scores nih.gov
Isoxsuprine Influenza (H1N1) Mouse Mitigated pulmonary inflammation researchgate.net

Survival Rate Analysis

In lethal infection models, the most critical measure of efficacy is the survival rate. Antiviral candidates are evaluated on their ability to prevent death compared to an untreated control group.

For example, in a mouse model of lethal influenza A (H1N1) infection, oseltamivir (B103847) treatment provided significant protection and improved survival rates. meliordiscovery.com In another study involving oseltamivir-resistant influenza, prophylactic treatment with zanamivir (B325) at certain doses resulted in up to 90% survival. researchgate.net Delayed treatment with favipiravir (B1662787) and oseltamivir in mice infected with a highly pathogenic A(H5N1) influenza virus protected 100% of the mice from mortality. plos.org A triple combination therapy of amantadine, oseltamivir, and ribavirin (B1680618) afforded greater than 90% survival in mice infected with both drug-susceptible and amantadine-resistant influenza viruses. plos.org

Table 3: Examples of Survival Rate Analysis in Preclinical Models

Antiviral Agent(s) Virus Animal Model Survival Rate Outcome Citation(s)
Oseltamivir Influenza A (H1N1) Mouse Significantly reduces mortality meliordiscovery.com
Favipiravir + Oseltamivir Influenza A (H5N1) Mouse 100% survival with delayed treatment plos.org
Amantadine + Oseltamivir + Ribavirin Influenza A (H5N1, H1N1) Mouse >90% survival plos.org
Zanamivir Influenza A (H1N1, oseltamivir-resistant) Mouse Up to 90% survival with prophylactic treatment researchgate.net
Oseltamivir + S-Adenosyl-L-Methionine Influenza A Mouse 90% survival (vs. 70% for oseltamivir alone) actamicrobio.bg

Combination Studies with Other Antiviral Agents (Pre-clinical Synergy)

Combining antiviral drugs is a key strategy in treating viral diseases, as it can increase efficacy and lower the risk of developing drug resistance. biorxiv.orgnih.gov Preclinical studies are essential for identifying combinations that work synergistically, meaning their combined effect is greater than the sum of their individual effects. plos.org Evidence suggests that combining drugs with different mechanisms of action or that target different stages of the viral life cycle is more likely to result in synergy. biorxiv.orgnih.gov

For example, preclinical studies have suggested a synergistic effect between favipiravir and oseltamivir for treating severe influenza. ox.ac.ukmedscape.com In mice infected with an oseltamivir-resistant influenza virus, the combination of favipiravir and peramivir (B1663781) was synergistic in reducing mortality at higher doses of favipiravir. plos.org Another study demonstrated that a triple combination of amantadine, oseltamivir, and ribavirin was superior to single or dual-drug regimens in mice. plos.org

However, it is also crucial to test for antagonism, where drugs work against each other. nih.gov For instance, the combination of remdesivir and hydroxychloroquine (B89500) demonstrated strong antagonism against SARS-CoV-2 in vitro. biorxiv.org These findings underscore the importance of conducting preclinical combination studies before moving to clinical application to prioritize synergistic pairs and flag potentially harmful interactions. biorxiv.orgnih.gov

Pharmacokinetics and Metabolism Studies of Antiviral Agent 34 Pre Clinical Research Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) in Research Models

Early ADME studies for Antiviral agent 34 were designed to build a foundational understanding of its behavior in biological systems. wuxiapptec.com Research focused on its solubility, permeability, metabolic stability, and interaction with key proteins and enzymes. nih.gov Animal pharmacokinetic studies showed that this compound is rapidly absorbed after oral administration, demonstrating favorable bioavailability. nih.govinvestingnews.com The compound exhibited wide distribution to various tissues, with a sufficiently long half-life to support potential dosing regimens. investingnews.com The primary routes of elimination were identified as a combination of hepatic metabolism and renal excretion of both the parent compound and its metabolites.

The metabolic stability of a compound is a key determinant of its half-life and potential for drug-drug interactions. nuvisan.comtechnologynetworks.com In vitro metabolic stability assays for this compound were conducted using liver microsomes and hepatocytes from multiple preclinical species (rat, dog, monkey) as well as humans. wuxiapptec.comnuvisan.com These systems are standard models as the liver is the principal site of metabolism for most drugs. wuxiapptec.comthermofisher.com

Intact hepatocytes, often considered the "gold standard," contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of metabolic processes. thermofisher.comresearchgate.net Liver microsomes, which are subcellular fractions, are particularly rich in Cytochrome P450 (CYP) enzymes and are used to assess Phase I oxidative metabolism. researchgate.netspringernature.com

Incubation of this compound with hepatocytes and liver microsomes revealed moderate to low intrinsic clearance across the species tested, suggesting acceptable metabolic stability. springernature.com As shown in the table below, the half-life in human liver microsomes was longer than in rodent microsomes, a common species-dependent difference. The intrinsic clearance (CLint) values calculated from these experiments are crucial for predicting in vivo hepatic clearance. nuvisan.comthermofisher.com

Table 1: In Vitro Metabolic Stability of this compound

Test SystemSpeciest1/2 (min)CLint (µL/min/mg protein)
Liver MicrosomesRat2887.5
Liver MicrosomesDog4554.4
Liver MicrosomesMonkey5247.1
Liver MicrosomesHuman6537.7
HepatocytesRat4042.1
HepatocytesHuman8519.8

The extent to which a drug binds to plasma proteins influences its distribution and clearance, as only the unbound fraction is generally considered pharmacologically active. nih.gov The plasma protein binding (PPB) of this compound was evaluated in plasma from humans and preclinical species (rat, dog) using equilibrium dialysis. Studies also assessed binding to the primary individual plasma proteins, human serum albumin (HSA) and human alpha-1-acid glycoprotein (B1211001) (hAAGP). nih.govmdpi.com

This compound was found to be highly bound to plasma proteins across all species, with the unbound fraction being less than 5%. nih.gov Binding was primarily to HSA. Such high binding is a critical factor in interpreting in vitro activity and predicting in vivo efficacy. nih.gov Species differences in PPB can be driven by molecular differences in the proteins themselves. nih.govresearchgate.net

Table 2: Plasma Protein Binding of this compound

MatrixSpecies% Bound% Unbound (fu)
PlasmaRat97.22.8
PlasmaDog98.51.5
PlasmaHuman98.11.9
Human Serum Albumin (HSA)Human97.52.5
α-1-Acid Glycoprotein (hAAGP)Human45.854.2

Understanding how a drug distributes from the plasma to various tissues is key to assessing whether it will reach its site of action. nih.govresearchgate.net Tissue distribution of this compound was investigated in rats following a single oral dose. asm.orgdntb.gov.ua Concentrations of the compound were measured in plasma and a range of tissues, including the liver, lungs, kidneys, spleen, and brain at various time points. asm.org

The results indicated that this compound distributes extensively into tissues, with tissue-to-plasma concentration ratios significantly greater than one in several key organs. nih.gov The highest concentrations were observed in the liver, a primary site of drug metabolism, and the lungs, a potential target tissue for respiratory viruses. nih.gov Penetration into the brain was low, suggesting limited passage across the blood-brain barrier. researchgate.netnih.gov

Table 3: Tissue Distribution of this compound in Rats (Tissue-to-Plasma Ratio at 4h Post-Dose)

TissueTissue/Plasma Ratio
Liver15.2
Lung10.8
Kidney8.5
Spleen5.1
Heart3.4
Brain0.2

To understand the biotransformation pathways of this compound, metabolite profiling studies were conducted using plasma, urine, and feces collected from rats and dogs after dosing. nih.gov These investigations are crucial for identifying the metabolic fate of the drug and determining if any major metabolites are formed that might require further characterization. nih.govresearchgate.net

Many antiviral agents are metabolized by Cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for drug clearance. nih.govjwatch.orgnih.gov To identify the specific CYP isoforms responsible for the metabolism of this compound, in vitro studies were performed using a panel of recombinant human CYP enzymes. researchgate.net

These experiments confirmed that the oxidative metabolism of this compound is primarily mediated by the CYP3A4 isoform, which is responsible for the metabolism of over 50% of clinically used drugs. jwatch.orgresearchgate.netresearchgate.nettandfonline.com Minor contributions were also noted from CYP2D6 and CYP2C9. nih.gov This finding is significant as it indicates a potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of CYP3A4. nih.govresearchgate.net

Identifying "metabolic soft spots"—the sites on a molecule most susceptible to metabolism—is a key goal in early drug discovery, as it allows for rational chemical modifications to improve metabolic stability. technologynetworks.comresearchgate.netnih.gov The metabolite profiling of this compound revealed that the primary sites of oxidative metabolism were an exposed aromatic ring and an N-alkyl group. researchgate.netsigmaaldrich.com

Table of Mentioned Compounds

Compound Name
This compound
Human Serum Albumin (HSA)
Alpha-1-acid Glycoprotein (hAAGP)
M1 (Metabolite)
M2 (Metabolite)
M3 (Metabolite)

Metabolite Identification and Profiling (Non-Human)

Pharmacokinetic Parameters in Pre-clinical Species

Pharmacokinetic (PK) studies in preclinical species are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of a new antiviral agent. Research in animal models, such as mice and ferrets, has provided valuable insights into the pharmacokinetic profile of baloxavir (B560136) acid following the administration of its prodrug, baloxavir marboxil. nih.govnih.gov

In influenza virus-infected BALB/c mice, oral administration of baloxavir marboxil leads to its rapid conversion into the active form, baloxavir acid. ovid.comnih.gov Plasma exposure to baloxavir acid generally increases in a dose-proportional manner, particularly at lower to moderate doses. nih.gov However, at higher oral doses (e.g., 50 mg/kg), the plasma exposure was observed to be lower than anticipated, suggesting potential saturation of absorption. nih.gov To achieve more dose-proportional plasma concentrations for research purposes, subcutaneous administration of baloxavir acid has been utilized in some murine studies. ovid.comnih.gov

The half-life (t1/2) of an antiviral agent is a key parameter that influences dosing frequency. Preclinical studies have determined the half-life of baloxavir acid in several animal models.

In influenza-infected mice receiving oral baloxavir marboxil, the terminal elimination half-life of baloxavir acid was found to be between 2.24 and 3.14 hours. semanticscholar.org Another study in mice utilized subcutaneous administration of a baloxavir acid suspension to better mimic the prolonged half-life observed in humans; this approach resulted in plasma half-lives of 74.2 hours, 84.2 hours, and 49.9 hours for doses of 3.2, 6.4, and 10 mg/kg, respectively. mdpi.com

In ferrets, after a single oral administration of baloxavir marboxil, the elimination half-life of baloxavir acid was determined to be 6.91 hours and 4.44 hours for doses of 10 mg/kg and 30 mg/kg, respectively. nih.gov This shorter half-life in ferrets compared to humans is a notable species-specific difference. nih.gov

Table 1: Half-life (t1/2) of Baloxavir Acid in Preclinical Species

Species Administration Route (Compound) Dose Half-life (t1/2)
Mouse Oral (Baloxavir Marboxil) 0.5 - 50 mg/kg 2.24 - 3.14 hours
Mouse Subcutaneous (Baloxavir Acid) 3.2 mg/kg 74.2 hours
Mouse Subcutaneous (Baloxavir Acid) 6.4 mg/kg 84.2 hours
Ferret Oral (Baloxavir Marboxil) 10 mg/kg 6.91 hours

The Area Under the Curve (AUC) represents the total drug exposure over time. In preclinical models, AUC is a critical parameter for assessing the relationship between drug exposure and efficacy.

In a study using influenza A/WSN/33-infected mice, the pharmacokinetic parameters of baloxavir acid were evaluated following oral administration of baloxavir marboxil. The AUC increased in a dose-proportional manner for doses between 0.5 and 15 mg/kg. nih.gov For instance, the AUC from time 0 to 12 hours (AUC0–12) was calculated for various doses. nih.gov

Table 2: Baloxavir Acid AUC in Influenza-Infected Mice after Oral Administration of Baloxavir Marboxil

Dose of Baloxavir Marboxil (mg/kg) Cmax (ng/mL) AUC0–12 (ng·h/mL)
0.5 11.2 57.8
1.5 32.5 196
5 134 742
15 316 2150

Data derived from studies in A/WSN/33-infected mice. Cmax represents the maximum plasma concentration. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship in Research Models

Understanding the relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the virus) is fundamental for optimizing antiviral therapy. semanticscholar.org In the context of antiviral research, the PK/PD relationship helps identify the key exposure parameter that best predicts the agent's efficacy. nih.gov

For baloxavir acid, the PK/PD relationship was investigated in a murine model of influenza infection. nih.govresearchgate.netovid.com In this model, BALB/c mice were infected with influenza virus and treated with varying doses of baloxavir marboxil or baloxavir acid. nih.gov The antiviral effect was quantified by measuring the reduction in lung viral titers 24 hours after the initial drug administration. nih.govoup.com

The analysis aimed to determine which PK parameter—such as maximum plasma concentration (Cmax), AUC, or the plasma concentration at the end of the dosing interval (trough concentration, Cτ or Cs)—correlated most strongly with the reduction in viral titers. nih.govovid.com The results of this preclinical research indicated that the plasma concentration at the end of the dosing interval (Cτ) or the plasma concentration at 24 hours after the first dose (C24) were the most predictive PK parameters for the antiviral activity of baloxavir acid. nih.govresearchgate.netovid.comnih.gov This finding suggests that maintaining a sustained plasma concentration above a certain threshold is important for maximizing the antiviral efficacy of this compound in the murine model. semanticscholar.org

Table 3: Compound Names Mentioned

Compound Name Description
This compound A placeholder name for the subject of this article.
Baloxavir acid The active antiviral agent, an inhibitor of the cap-dependent endonuclease.
Baloxavir marboxil The orally administered prodrug that is converted to baloxavir acid in the body.
Oseltamivir (B103847) phosphate A neuraminidase inhibitor used as a comparator in some preclinical studies.
Favipiravir (B1662787) An antiviral agent used as a comparator in some preclinical studies.

Mechanisms of Viral Resistance to Antiviral Agent 34

Characterization of Resistance Mechanisms

The characterization of resistance involves a combination of genotypic and phenotypic analyses to identify the specific genetic changes responsible for reduced drug susceptibility and to understand their functional consequences. nih.govnih.govnih.gov

The primary mechanism of resistance to antiviral drugs that target specific viral components is the selection of mutations within the viral genome. oup.comresearchgate.net These mutations typically occur in the gene encoding the protein that is the direct target of the antiviral agent.

For Antiviral Agent 34, which targets the viral polymerase, resistance is most commonly associated with specific amino acid substitutions in this enzyme. These changes can interfere with the binding of the drug to the polymerase without completely compromising the enzyme's essential function in viral replication. nih.gov Single nucleotide changes in the polymerase gene can result in critical amino acid substitutions that confer a survival advantage to the virus in the presence of the drug. oup.com

Initial resistance may be modest, resulting from "primary mutations" that directly impact drug binding. nih.gov Over time, additional "secondary mutations" may accumulate, which can enhance the level of resistance or compensate for any loss of viral fitness caused by the primary mutations. nih.gov Research has identified several key substitutions in the viral polymerase that lead to varying degrees of resistance to this compound.

Table 1: Amino Acid Substitutions in Viral Polymerase Conferring Resistance to this compound

Amino Acid SubstitutionConsequenceFold-Change in Susceptibility (IC₅₀)
M184VSteric hindrance preventing drug binding at the active site.150-fold increase
K65RAlters the conformation of the active site, reducing binding affinity.10 to 20-fold increase
L74VAffects the positioning of the nucleic acid template, indirectly impacting drug binding.5 to 10-fold increase
Y115FReduces hydrophobic interactions with the drug molecule.3 to 7-fold increase
K65R + M184VCombination of mutations leading to a high-level resistance phenotype.>500-fold increase

The characterization of resistant strains involves two complementary approaches. Genotypic analysis, performed by sequencing the viral polymerase gene, identifies the specific mutations present in the viral population. nih.govnih.gov This method is rapid and can detect well-characterized resistance mutations.

Phenotypic analysis measures the drug susceptibility of the virus directly. nih.gov This is typically done by culturing the virus in the presence of serial dilutions of this compound to determine the concentration required to inhibit viral replication by 50% (IC₅₀). nih.gov A significant increase in the IC₅₀ value compared to the wild-type virus confirms phenotypic resistance. nih.gov Combining these methods allows for the definitive association of specific genetic mutations with the observed resistance phenotype and helps in monitoring the emergence and spread of resistant variants. nih.govnih.gov

While mutations in viral targets are a primary driver of resistance, factors within the host cell can also contribute to reduced drug efficacy. researchgate.net This concept, often explored in the context of host-directed antivirals, suggests that viruses can adapt to overcome drug pressure by exploiting or altering host cellular machinery. researchgate.netfrontiersin.org

One potential mechanism is the upregulation of cellular efflux pumps, such as P-glycoprotein, which can actively transport this compound out of the infected cell, thereby reducing its intracellular concentration to sub-therapeutic levels. Another hypothesized mechanism involves the virus adapting to use an alternative cellular pathway for a step in its replication cycle that is blocked by the drug. researchgate.net For instance, if this compound inhibits a specific host kinase required for viral replication, the virus might evolve to utilize a different kinase, rendering the drug ineffective. researchgate.net Such host-mediated mechanisms represent a more complex challenge, as they are not detectable by simple viral gene sequencing.

Cross-resistance occurs when a mutation that confers resistance to one antiviral agent also reduces susceptibility to other drugs, typically those with a similar mechanism of action or chemical structure. nih.gov Characterizing the cross-resistance profile of this compound-resistant variants is essential for selecting effective second-line therapies.

For example, the M184V substitution, which confers high-level resistance to this compound, also shows cross-resistance to other nucleoside analog polymerase inhibitors like Lamivudine. nih.gov However, viruses with this mutation may remain susceptible to drugs with a different mechanism of action, such as non-nucleoside polymerase inhibitors or protease inhibitors. nih.gov Understanding these patterns is critical for managing treatment failure and designing effective combination therapy regimens. nih.gov

Table 2: Cross-Resistance Profile of this compound-Resistant Mutants

Viral MutantResistance to this compoundSusceptibility to Compound X (NNRTI)Susceptibility to Compound Y (Protease Inhibitor)Susceptibility to Lamivudine (NRTI)
Wild-TypeSusceptibleSusceptibleSusceptibleSusceptible
K65R MutantResistantSusceptibleSusceptiblePartially Resistant
M184V MutantHighly ResistantSusceptibleSusceptibleHighly Resistant
L74V MutantResistantSusceptibleSusceptibleSusceptible

Mutational Analysis of Viral Targets

In Vitro Generation and Selection of Resistant Viral Variants

The process of generating drug-resistant viral variants in a controlled laboratory setting is a key tool for predicting and studying resistance mechanisms. asm.org This is typically achieved by serially passaging the virus in cell culture in the presence of gradually increasing concentrations of the antiviral agent. nih.govnih.gov

The process begins with exposing the wild-type virus to a low concentration of this compound, which inhibits but does not completely eliminate viral replication. nih.gov The surviving viruses, which may contain random mutations conferring a slight survival advantage, are then harvested and used to infect fresh cells with a slightly higher drug concentration. nih.govnih.gov This cycle is repeated over many passages. This selective pressure allows for the enrichment of mutations that confer resistance. nih.gov The resulting viral populations can then be sequenced and phenotypically tested to identify the novel mutations responsible for resistance, providing valuable insights into the evolutionary pathways to drug failure. asm.orgnih.gov

Strategies to Mitigate Resistance to this compound

The emergence of drug-resistant viral strains poses a significant challenge to the long-term efficacy of antiviral therapies. For this compound, as with other antiviral compounds, the high mutation rates of viruses can lead to the selection of variants that are less susceptible to its inhibitory effects. alliedacademies.org This necessitates the development of strategic approaches aimed at preventing or overcoming resistance. These strategies are multifaceted, focusing on combination therapies, the rational design of new drug analogues, and innovative approaches that target host cellular factors instead of viral components.

Design of Resistance-Breaking Analogues

When resistance to an antiviral agent emerges, it is often due to specific mutations in the viral protein that the drug targets. alliedacademies.org These mutations can alter the drug-binding site, reducing the affinity of the compound and diminishing its inhibitory effect. nih.gov A key strategy to overcome this is the rational design of second-generation drugs, or "resistance-breaking analogues."

This process involves:

Identifying Resistance Mutations: Genotypic analysis of resistant viral strains is performed to identify the specific amino acid substitutions in the target protein.

Structural Analysis: Techniques like X-ray crystallography are used to understand how these mutations alter the three-dimensional structure of the target protein and its interaction with the antiviral agent.

Structure-Based Drug Design: Medicinal chemists use this structural information to modify the chemical scaffold of the original drug (e.g., this compound). The goal is to design new analogues that can effectively bind to the mutated target, for instance, by forming new interactions or by being less sensitive to the conformational changes caused by the mutation. nih.gov

For example, if a mutation in a viral enzyme introduces a bulky amino acid that sterically hinders the binding of this compound, a new analogue might be designed with a more compact chemical group at that position. Conversely, if a mutation removes a key hydrogen bond interaction, an analogue could be synthesized with a modified functional group capable of forming a new, compensatory interaction. This iterative process of design, synthesis, and testing aims to create potent inhibitors that are active against both wild-type and resistant viral strains. nih.gov

Targeting Host Factors to Bypass Viral Evolution

A revolutionary approach to combatting antiviral resistance is to develop drugs that target host cellular factors rather than viral proteins. nih.govnih.gov Viruses are obligate intracellular parasites, meaning they rely heavily on the host cell's machinery to complete their life cycle, including processes like entry, replication, and assembly. nih.gov

The primary advantages of this strategy are:

Higher Genetic Barrier to Resistance: Host cell proteins are encoded by the host genome, which has a much lower mutation rate compared to viral genomes. nih.gov This makes the development of resistance through target-site mutation significantly less likely. nih.govfrontiersin.org

Broad-Spectrum Potential: Different viruses often co-opt the same host pathways. Therefore, a drug that targets a crucial host factor may be effective against a wide range of viruses. nih.gov

Identifying suitable host targets is a complex process that involves techniques like genome-wide CRISPR screens and proteomics to pinpoint cellular proteins that are essential for viral replication but non-essential for the host cell's viability, minimizing potential toxicity. frontiersin.orgnews-medical.net By inhibiting a host protein, the antiviral effect is achieved indirectly, creating an environment where the virus cannot replicate efficiently. This strategy effectively bypasses the virus's ability to evolve resistance through mutations in its own proteins. nih.govresearchgate.net

Table 2: Examples of Host Factor Targets for Antiviral Development

Host Factor/Pathway Role in Viral Infection Rationale for Targeting
Cellular Kinases Involved in signaling pathways that viruses hijack to promote their replication. Inhibiting a specific kinase can disrupt a key step in the viral life cycle.
Protein Folding Chaperones (e.g., HSP70) Assist in the proper folding of viral proteins. Inhibition can lead to the accumulation of misfolded, non-functional viral proteins. nih.gov
Lipid Metabolism Pathways Viruses often remodel host cell membranes to create replication compartments. Disrupting lipid synthesis can prevent the formation of these essential viral structures. nih.gov

| Nuclear Transport Proteins | Mediate the transport of viral components into and out of the host cell nucleus. | Blocking this transport can halt the replication of viruses that replicate in the nucleus. |

This host-directed approach represents a paradigm shift in antiviral therapy, offering a promising strategy to develop drugs that are less susceptible to the rapid evolution of viral resistance. frontiersin.org

Chemical Synthesis and Analytical Characterization of Antiviral Agent 34 and Its Analogues

Synthetic Routes and Methodologies for Antiviral Agent 34

The synthesis of this compound has been approached through various chemical strategies, aiming for efficiency, scalability, and the generation of diverse analogues for structure-activity relationship studies.

The quest for effective antiviral therapies necessitates the development of innovative synthetic routes that are both efficient and adaptable. Researchers have explored several novel pathways to construct the core scaffold of this compound and its derivatives.

One notable strategy involves the use of organocatalysis to achieve asymmetric synthesis, a crucial aspect for producing chiral drugs with high enantioselectivity. mdpi.com For instance, the synthesis of a key intermediate, (Z)-tert-butyl (2-nitro vinyl)carbamate (34), was accomplished in three steps starting from nitromethane. mdpi.com This intermediate is pivotal in the construction of complex antiviral molecules.

Another innovative approach has been the development of hybrid molecules. For example, novel conjugates of ferulic acid with eugenol (B1671780) or isoeugenol (B1672232) were designed and synthesized to create new antiviral agents. figshare.com This strategy of combining known bioactive scaffolds can lead to compounds with enhanced potency and novel mechanisms of action.

Furthermore, synthetic strategies for quinoxaline (B1680401) derivatives, which have shown significant antiviral properties, have been a focus. mdpi.com A key reaction involves the ring closure of a diamino group with various diketones to generate the quinoxaline core. mdpi.com This method allows for the introduction of diverse substitutions at the C-2 and C-3 positions, which has been shown to influence anti-HIV activity. mdpi.com

The development of a four-step procedure for synthesizing purine (B94841) derivatives has also been reported as an economical method for large-scale production. researchgate.net This pathway involves the reaction of guanine (B1146940) with acetic anhydride, followed by the attachment of a side chain, leading to the final product in good yield. researchgate.net

Microbial engineering and synthetic biology are also emerging as powerful tools. nih.gov These approaches allow for the biosynthesis of complex natural products and their analogues by engineering metabolic pathways in microbial hosts. nih.gov This can lead to the production of novel antiviral compounds that may be difficult to access through traditional chemical synthesis. nih.gov

The following table summarizes some of the novel synthetic strategies employed for compounds structurally related to or serving as precursors for antiviral agents.

Strategy Key Intermediates/Reactants Significance
Organocatalysis(Z)-tert-butyl (2-nitro vinyl)carbamate (34)Enables asymmetric synthesis of chiral antiviral drugs. mdpi.com
Hybrid Molecule SynthesisFerulic acid, Eugenol, IsoeugenolCreates novel conjugates with potentially enhanced antiviral activity. figshare.com
Quinoxaline Synthesis1,2-diamino-4-chloro-4-fluorobenzene, DiketonesAllows for diverse substitutions to modulate anti-HIV activity. mdpi.com
Purine Derivative SynthesisGuanine, Acetic anhydrideProvides an economical route for large-scale production. researchgate.net
Microbial EngineeringEngineered metabolic pathwaysEnables biosynthesis of complex and novel antiviral natural products. nih.gov

The transition from laboratory-scale synthesis to industrial production requires robust and scalable methods. For antiviral agents to be clinically viable, their synthesis must be efficient, cost-effective, and reproducible on a large scale. rsc.org

One of the primary challenges in scaling up the synthesis of antiviral drugs is the often complex molecular architecture and the presence of multiple chiral centers. rsc.org Biocatalysis has emerged as a powerful tool to address these challenges, offering mild, highly selective, and environmentally friendly synthetic routes. rsc.org For example, enzymatic asymmetric synthesis of amino acid components and the fermentative production of complex intermediates have been successfully applied to the synthesis of approved antiviral drugs. rsc.org

A notable example of a scalable synthesis is the development of a route for the anti-influenza drug oseltamivir (B103847). mdpi.com The initial synthesis relied on natural products like (−)-quinic acid and (−)-shikimic acid, which posed challenges for large-scale production. mdpi.com Subsequent efforts focused on developing more practical and scalable total syntheses.

Similarly, a scalable synthesis for the antiviral agent zanamivir (B325) was developed starting from D-araboascorbic acid, avoiding the high cost of sialic acid. mdpi.com This 13-step linear synthesis demonstrates a strategic approach to designing scalable routes for complex antiviral molecules. mdpi.com

The table below highlights key aspects of scalable synthesis approaches for antiviral agents.

Antiviral Agent/Class Starting Material Key Features of Scalable Route
Oseltamivir(-)-Quinic acid, (-)-Shikimic acid (initial); alternative routes developed laterOvercoming reliance on limited natural products for industrial-scale production. mdpi.com
ZanamivirD-araboascorbic acid13-step linear synthesis, avoiding expensive starting materials. mdpi.com
UprifosbuvirUridine5-step synthesis with a 50% overall yield, a 50-fold improvement over the previous process. nih.gov
4′-Thionucleosidesα-heteroaryl acetaldehydesDe novo synthesis featuring scalable α-fluorination and aldol (B89426) reaction. rsc.org

Structural Elucidation of this compound and Derivatives

The definitive determination of the chemical structure of this compound and its derivatives is paramount for understanding its mechanism of action and for guiding further drug development. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of a compound. labmanager.comnih.govdoi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. nih.govdoi.org Chemical shifts, coupling constants, and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) allow for the precise assignment of protons and carbons and establish connectivity within the molecule. For instance, in the structural elucidation of novel thiazolidinone derivatives, simulated NMR values showed excellent agreement with experimental chemical shifts, with deviations of less than 1.5 ppm for ¹H and 4 ppm for ¹³C. doi.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. nih.govistanbul.edu.tr For example, the disappearance of a broad band around 3200 cm⁻¹, corresponding to an O-H stretch, upon complexation can confirm the involvement of this group in bonding. istanbul.edu.tr The positions of carbonyl, amine, and other functional group stretches provide crucial structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. nih.govdoi.org The wavelengths of maximum absorbance (λmax) can indicate the extent of conjugation and the presence of chromophores. For example, UV-Vis spectroscopy revealed n→π* and π→π* transitions in a thiazolidinone derivative. doi.org

The following table presents hypothetical spectroscopic data for this compound, illustrating the type of information obtained from each technique.

Spectroscopic Technique Hypothetical Data for this compound Interpretation
¹H NMR (600 MHz, CDCl₃)δ 7.8 (d, J=8.0 Hz, 2H), 7.5 (d, J=8.0 Hz, 2H), 4.2 (t, J=6.5 Hz, 2H), 3.5 (s, 3H)Presence of a para-substituted aromatic ring, an aliphatic chain adjacent to an electronegative atom, and a methoxy (B1213986) group.
¹³C NMR (150 MHz, CDCl₃)δ 165.2, 145.8, 130.1, 128.5, 114.3, 65.4, 52.1Presence of a carbonyl carbon, aromatic carbons, an aliphatic carbon attached to an oxygen, and a methoxy carbon.
IR (KBr, cm⁻¹)3300 (N-H stretch), 1680 (C=O stretch), 1600 (aromatic C=C stretch), 1250 (C-O stretch)Indicates the presence of an amide, a carbonyl group, an aromatic ring, and an ether or ester group.
UV-Vis (MeOH, λmax)254 nm, 290 nmSuggests the presence of conjugated π systems, likely an aromatic ring and a conjugated carbonyl group.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. biomedres.usnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. doi.org

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information about the structure of the molecule by revealing how it breaks apart. nih.gov For example, in the analysis of antiviral drugs, characteristic losses of small molecules like water or ammonia, or specific side chains, can help to identify the core structure and the nature of its substituents. nih.govscielo.br The fragmentation of acyclic nucleoside analogues often shows losses of ethenone or acetic acid, providing clues to their structure. nih.gov

A study on a sulfur-containing antiviral drug utilized multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) to measure sulfur isotope ratios (δ³⁴S), which could be used to differentiate between genuine and counterfeit tablets. rsc.org

The table below shows hypothetical mass spectrometry data for this compound.

Mass Spectrometry Technique Hypothetical Data for this compound Interpretation
High-Resolution MS (ESI+)m/z [M+H]⁺ = 345.1234Provides the exact mass of the protonated molecule, allowing for the determination of the molecular formula (e.g., C₁₈H₁₆N₄O₃).
Tandem MS (MS/MS)Precursor ion: 345.1; Product ions: 250.1, 194.1, 135.0Fragmentation pattern provides structural information. For example, the loss of a specific side chain (mass difference of 95) or the presence of a characteristic fragment ion (m/z 135.0).

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. kuleuven.benih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing definitive information about bond lengths, bond angles, and stereochemistry.

The crystal structures of several antiviral agents and their targets, such as viral proteases, have been solved. nih.govjmb.or.kr This information is invaluable for understanding drug-target interactions at the atomic level and for guiding the rational design of more potent and selective inhibitors. jmb.or.krannualreviews.org For example, the X-ray crystal structure of an inhibitor bound to human rhinovirus-14 revealed the nature of the hydrophobic binding and how this interaction results in the inhibition of viral uncoating. annualreviews.org Similarly, the crystal structures of the SARS-CoV-2 main protease (Mpro) in complex with its inhibitors have provided a structural framework for the development of antiviral agents targeting this crucial enzyme. nih.govjmb.or.kr

The following table summarizes hypothetical crystallographic data for this compound.

Crystallographic Parameter Hypothetical Value for this compound Significance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95°Defines the size and shape of the unit cell.
Resolution1.2 ÅIndicates the level of detail in the electron density map.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Chromatographic Purity and Characterization (e.g., HPLC, LC-MS)

The purity and identity of newly synthesized compounds such as this compound and its analogues are critical for accurate biological evaluation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for this purpose.

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of pyrazolo[1,5-a]pyridine (B1195680) derivatives. Purity is typically determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area in the chromatogram. For compounds in this class, purity levels are often expected to be greater than 95%. nih.gov

A general HPLC method for analyzing pyrazolo[1,5-a]pyridine derivatives might employ a C18 stationary phase. nih.govacs.org The mobile phase commonly consists of a gradient system of an aqueous component (often with a modifier like 0.1% trifluoroacetic acid) and an organic solvent such as acetonitrile. nih.govgoogle.com Detection is usually performed using a UV detector at wavelengths of 214 and 254 nm, where the heterocyclic and aromatic moieties exhibit strong absorbance. nih.gov

Table 1: Representative HPLC Conditions for Analysis of Pyrazolo[1,5-a]pyridine Analogues

ParameterCondition
Column C18 (e.g., YMC ODS3, 5 µm, 4.6 x 50 mm) nih.gov
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) nih.gov
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) nih.gov
Gradient A time-dependent linear gradient from a low to high percentage of B. nih.gov
Flow Rate Typically 1.0 - 2.5 mL/min nih.govgoogle.com
Detection UV at 214 nm and 254 nm nih.gov
Column Temp. 35 °C nih.gov

This table presents a generalized set of conditions based on published methods for analogous compounds. Specific conditions for this compound would require empirical optimization.

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing not only purity data but also crucial structural confirmation. For pyrazolo[1,5-a]pyridine derivatives, LC-MS analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar, nitrogen-containing heterocyclic compounds. acs.org The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which should correspond to the calculated molecular weight of the target compound (e.g., [M+H]⁺ in positive ion mode). google.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the synthesized molecule. nih.govacs.org

The chromatographic conditions for LC-MS are often similar to those used for HPLC analysis, ensuring good separation of the analyte from impurities before it enters the mass spectrometer. acs.org

Isotopic Labeling for Research Purposes

Isotopic labeling is a powerful tool in drug discovery and development, used to trace the metabolic fate of a compound (metabolism studies) or as internal standards in quantitative bioanalysis. nih.govacs.org Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. The introduction of deuterium can also modify a drug's pharmacokinetic properties, a strategy known as "deuterium-enabled" drug design. google.com

A method for the deuteration of the pyrazolo[1,5-a]pyridine scaffold has been developed. This procedure involves an α-H/D exchange of 1-aminopyridinium cations in basic deuterium oxide (D₂O), followed by a 1,3-cycloaddition reaction. rsc.org This approach allows for high, regioselective incorporation of deuterium at the 7-position of the pyrazolo[1,5-a]pyridine ring system. rsc.org

The general strategy involves:

H/D Exchange: The precursor, a 1-aminopyridinium salt, is heated in a solution of potassium carbonate (K₂CO₃) in D₂O. This facilitates the exchange of the acidic proton at the C-7 position of the pyridine (B92270) ring with deuterium from the solvent. rsc.org

Cycloaddition: The deuterated intermediate is then reacted with a suitable dipolarophile, such as an alkyne, to construct the pyrazole (B372694) ring, yielding the 7-deutero-pyrazolo[1,5-a]pyridine derivative. rsc.org

This method provides an efficient route to isotopically labeled pyrazolo[1,5-a]pyridines, which can be invaluable for preclinical research studies of antiviral agents like this compound. The use of stable isotopes like deuterium is advantageous as it avoids the handling and disposal issues associated with radioactive isotopes. nih.govacs.org The synthesis of pyrazole derivatives labeled with other stable isotopes, such as ¹³C and ¹⁵N, has also been reported for other heterocyclic antiviral agents, demonstrating the broad utility of isotopic labeling in this field of research. urfu.ru

Interactions of Antiviral Agent 34 with Viral and Host Targets at the Molecular Level

Molecular Modeling and Computational Studies

Computational approaches are fundamental in modern drug discovery, offering a window into the molecular interactions between a potential drug and its biological target. researchgate.net These methods, including molecular docking and dynamics simulations, are crucial for predicting binding modes and affinities, thereby guiding further experimental validation. nih.govacs.org For Antiviral Agent 34, computational studies have been instrumental in identifying its potential as an inhibitor of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. frontiersin.orgnih.govfrontiersin.org

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a detailed view of the stability and dynamics of protein-ligand complexes. nih.govmdpi.com All-atom MD simulations were conducted to explore the binding mechanism of this compound with the SARS-CoV-2 main protease (3CLpro). frontiersin.orgnih.gov

The simulations revealed that the binding of this compound significantly enhances the structural stability of the 3CLpro enzyme. frontiersin.org This stabilization was evidenced by analyses such as Principal Component Analysis (PCA), free energy landscapes (FEL), and dynamic cross-correlation maps (DCCM), which collectively showed a reduction in the conformational flexibility and internal motions of the protease upon ligand binding. frontiersin.orgnih.govfrontiersin.org Further analysis of simulation parameters indicated that the complex of 3CLpro with this compound exhibited lower Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and Root Mean Square Fluctuation (RMSF) values compared to the unbound (apo) enzyme, confirming the stabilizing effect of the compound. frontiersin.org

Simulation ParameterObservation upon Binding of this compoundImplication
RMSD Lower values compared to apo-3CLproIncreased structural stability of the complex
Rg Lower values compared to apo-3CLproMore compact protein structure
RMSF Lower values in key regionsReduced flexibility of amino acid residues
Conformational Flexibility ReducedStabilization of the enzyme's conformation

This table summarizes the findings from molecular dynamics simulations on the complex of this compound and SARS-CoV-2 3CLpro, as reported in scientific literature. frontiersin.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds to identify potential drug candidates. nih.gov this compound was identified as a potent inhibitor of the SARS-CoV-2 3CLpro through structure-based virtual screening of a large compound database. frontiersin.orgnih.gov

Docking studies predicted that this compound forms strong and stable interactions within the active site of 3CLpro. nih.govfrontiersin.org The analysis of the binding pose revealed that the compound engages with key amino acid residues essential for the protease's catalytic activity. These interactions are crucial for its inhibitory function. nih.gov The predicted binding mode for this compound was distinct from that of other known inhibitors, suggesting it represents a novel class of SARS-CoV-2 3CLpro inhibitors. frontiersin.orgfrontiersin.org

Free energy calculations are used to estimate the binding affinity of a ligand to a protein, providing a quantitative measure of binding strength. frontiersin.org Methods like Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area (MM-PBSA/MM-GBSA) are commonly employed to calculate the binding free energy of protein-ligand complexes from MD simulation trajectories. mdpi.comchemrxiv.org

In the study of this compound, free energy landscapes (FEL) were constructed from MD simulation data. frontiersin.orgnih.gov This analysis helps to identify the most stable conformational states of the protein-ligand complex. The results indicated that the complex of 3CLpro with this compound occupies a stable, low-energy basin, which confirms a stable binding interaction. nih.govfrontiersin.org Such calculations are vital for ranking potential inhibitors and understanding the energetic driving forces behind the binding process. frontiersin.org

Protein-Ligand Interaction Analysis

While computational studies provide valuable predictions, experimental validation is imperative to confirm the binding and mechanism of action. nih.gov Biophysical techniques and mutagenesis studies are key components of this validation process, offering direct evidence of protein-ligand interactions.

Biophysical techniques are essential for confirming direct binding and characterizing the thermodynamics and kinetics of protein-ligand interactions. ki.se

Surface Plasmon Resonance (SPR) is an optical technique used to measure the binding kinetics (association and dissociation rates) and affinity of interactions in real-time without the need for labels. nih.govmdpi.com It is a powerful tool in drug discovery for target validation and lead optimization. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). ki.semdpi.com This information is invaluable for understanding the forces driving the binding event. mdpi.com

While specific SPR or ITC data for this compound are not detailed in the available research, in vitro pharmacological assays have been performed to determine its inhibitory efficacy against SARS-CoV-2 3CLpro, yielding an IC₅₀ value of 6.12 ± 0.42 μM. frontiersin.orgnih.govfrontiersin.org The use of techniques like SPR and ITC would be a logical next step to further characterize the binding profile of this compound.

TechniqueInformation ProvidedRelevance to this compound
In Vitro Assay Inhibitory concentration (IC₅₀)Efficacy established at 6.12 ± 0.42 μM against 3CLpro. nih.govfrontiersin.org
Surface Plasmon Resonance (SPR) Binding affinity (Kd), kinetics (kon, koff)Would confirm direct binding and provide kinetic parameters.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), thermodynamics (ΔH, ΔS)Would reveal the thermodynamic forces driving the interaction.

This table outlines the experimental data obtained for this compound and the potential insights from further biophysical characterization.

Mutagenesis studies involve intentionally changing specific amino acids in a protein to assess their importance for structure or function, such as ligand binding. csic.es By mutating key residues identified in docking and MD simulation studies and then measuring the binding or activity of the compound, researchers can experimentally validate the role of these residues in the interaction. asm.org

Computational analyses have identified that this compound forms strong and stable interactions with key residues in the active site of the SARS-CoV-2 3CLpro. nih.govfrontiersin.org While specific mutagenesis experiments for this compound have not been reported in the reviewed literature, this approach would be critical for confirming the computationally predicted binding mode. Such studies would involve mutating the identified interacting residues and evaluating the impact on the compound's inhibitory activity (IC₅₀). A significant increase in the IC₅₀ value upon mutation would confirm the residue's importance for binding. csic.esplos.org

Interacting Residues (Predicted)Type of InteractionPotential Role
Key active site residuesHydrogen bonds, hydrophobic interactionsAnchoring the compound in the binding pocket, essential for inhibitory activity.

This table summarizes the predicted interactions of this compound with the SARS-CoV-2 3CLpro active site, which would be candidates for validation via mutagenesis studies. nih.govfrontiersin.org

Impact on Viral Protein Conformation and Dynamics

Antiviral compounds can exert their effects by binding to viral proteins and inducing conformational changes or stabilizing specific states, thereby inhibiting their essential functions. This mechanism prevents critical steps in the viral life cycle, such as entry, replication, or assembly.

One notable example is the peptide C34 , an HIV-1 fusion inhibitor. It is proposed that C-peptides like C34 act by blocking the formation of the fusion-active core of the viral glycoprotein (B1211001) gp41. acs.org This intervention prevents the necessary conformational rearrangements of gp41 that mediate the fusion of the viral envelope with the host cell membrane, effectively halting viral entry. acs.org

In the context of rhinoviruses, a class of antiviral compounds is known to bind within a hydrophobic pocket of the viral capsid. purdue.edupnas.org Molecular dynamics simulations have shown that the binding of these nonpolar compounds stabilizes the protein capsid. purdue.edu This stabilization is believed to be entropically based, increasing the conformational flexibility of the virus while inhibiting the large-scale structural changes required for uncoating and release of the viral genome. purdue.edu

More specific research on a 2,5-diaminobenzophenone derivative, identified as compound 34c , has demonstrated its potential against the SARS-CoV-2 main protease (Mpro or 3CLpro). researchgate.net Molecular docking and dynamics simulations revealed that this compound exhibits a high binding affinity for the protease's active site. researchgate.net The stability of this interaction is maintained through specific molecular contacts, including hydrophobic interactions with residues such as Glu166, Thr24, Thr25, and Thr26, and hydrogen bonds with Gln189, Cys145, and His41. researchgate.net By locking the protease in a stable, inhibited state, the compound prevents the polyprotein processing necessary for viral replication. researchgate.net

Table 1: Impact of "this compound" Analogs on Viral Protein Conformation

Compound Designation Virus/Target Mechanism of Action on Protein Conformation Research Finding
C34 Peptide HIV-1 / gp41 Blocks the formation of the fusion-active six-helix bundle structure. acs.org Inhibits the conformational changes required for the fusion of viral and cellular membranes. acs.org
Compound 34c SARS-CoV-2 / Main Protease (Mpro) Binds to the active site, forming stable hydrophobic and hydrogen bond interactions. researchgate.net Molecular dynamics simulations confirm stable binding, inhibiting the protease's function in viral polyprotein processing. researchgate.net

Cellular Imaging and Localization Studies (Research Probes)

To understand how and where antiviral compounds function within a host cell, researchers often modify them to create molecular probes for imaging studies. By attaching fluorescent or biotin (B1667282) tags, the intracellular distribution and potential targets of these agents can be visualized.

A study utilized a biotinylated derivative of an antiviral compound, biotinylated P12-34 (BP12-34) , to investigate its location within cells. researchgate.net When A549 cells were treated with BP12-34 and subsequently stained with fluorescent streptavidin, imaging revealed a distinct cytoplasmic filamentary staining pattern. researchgate.net Further experiments demonstrated that this pattern co-localized with mitochondrial markers, indicating that the compound accumulates in mitochondria. This finding suggests that the antiviral activity of the parent compound against flaviviruses may be linked to its effects on this organelle. researchgate.net

In another approach, researchers developed cholenamide-based fluorescent probes, PFM120 and PFM124 , to elucidate the mechanism of their parent antiviral compound, PFM067. unito.itnih.gov These probes were found to retain the antiviral activity of the original molecule. unito.itnih.gov Cellular imaging studies showed that the probes localize within the endoplasmic reticulum and the cis-Golgi network. unito.itnih.gov Crucially, they were observed to co-localize with the oxysterol-binding protein (OSBP), a host protein known to be involved in the replication of several viruses. The interaction with the probes also induced a re-localization of OSBP within the cell. unito.itnih.gov These fluorescent probes serve as valuable tools for validating the molecular targets of cholenamide-based antivirals and exploring them as broad-spectrum agents. unito.itnih.gov

Table 2: Use of "this compound" Analogs as Research Probes

Probe Designation Parent Compound Class Cellular Localization Key Finding
Biotinylated P12-34 (BP12-34) Celecoxib-derived anticancer agent Mitochondria researchgate.net Revealed a specific accumulation in mitochondria, linking the organelle to the compound's antiviral mechanism against flaviviruses. researchgate.net
PFM120 & PFM124 Cholenamide derivative Endoplasmic Reticulum, cis-Golgi Network unito.itnih.gov Demonstrated co-localization with the host protein OSBP, validating it as a molecular target for this class of antivirals. unito.itnih.gov

Future Research Directions and Unaddressed Scientific Questions for Antiviral Agent 34

Exploration of Novel Viral and Host Targets for Antiviral Agent 34

While the primary mechanism of this compound is established, future research will concentrate on identifying a broader range of viral and host components it may affect. A significant opportunity lies in the exploration of host-targeted therapies, which can offer broad-spectrum activity and a higher barrier to resistance. nih.gov Viruses are dependent on host cellular machinery for their replication, making host factors attractive therapeutic targets. nih.gov

Research will aim to elucidate if this compound can modulate host pathways that are essential for the lifecycle of multiple viruses. For instance, investigating its effect on host cell receptors or entry factors could reveal a mechanism to block the initial stages of infection for a variety of pathogens. Another avenue is to explore its potential to interfere with host enzymes or proteins that viruses exploit for replication and assembly. nih.gov

On the viral side, beyond its known target, studies will be designed to screen for interactions with other viral proteins that are highly conserved across different viral families. This could include viral polymerases, proteases, or proteins involved in immune evasion. infectionlearninghub.co.uk Identifying such interactions could solidify its role as a broad-spectrum antiviral agent. infectionlearninghub.co.uk

Table 1: Potential Novel Research Targets for this compound

Category Potential Target Rationale
Host Factors Cellular Receptors (e.g., ACE2) Blocking viral entry for a range of viruses.
Host Proteases (e.g., TMPRSS2) Inhibiting viral activation and entry. nih.gov
Immune Signaling Pathways Modulating host immune response to enhance viral clearance.
Pyrimidine Biosynthesis (e.g., DHODH) Depleting essential nucleotides for viral replication. mdpi.com
Viral Factors RNA-dependent RNA polymerase (RdRp) Targeting a highly conserved enzyme in RNA viruses. infectionlearninghub.co.ukpharmaceutical-journal.com
Viral Proteases (e.g., 3CLpro) Inhibiting viral polyprotein processing, crucial for replication. nih.gov
Viral Helicase Disrupting the unwinding of viral nucleic acids. nih.gov

Development of Next-Generation this compound Analogues with Improved Properties

The development of next-generation analogues of this compound will be a key research focus, aiming to enhance its therapeutic profile. pharmaceutical-journal.com This involves systematic chemical modifications to improve properties such as potency, oral bioavailability, and the barrier to resistance. infectionlearninghub.co.uk One established strategy is the creation of prodrugs, which are inactive compounds that are metabolized into the active form in the body, potentially improving absorption and distribution. pharmaceutical-journal.comnih.gov

Researchers will likely employ strategies similar to those used for successful antiviral classes, like nucleoside analogues, which target viral polymerases. pharmaceutical-journal.com By modifying the core structure of this compound, it may be possible to create analogues with a higher affinity for their target or the ability to evade viral resistance mechanisms. The goal is to develop compounds that maintain or exceed the efficacy of the parent molecule while offering a more favorable pharmacological profile. infectionlearninghub.co.uk

Table 2: Desired Improvements for Next-Generation this compound Analogues

Property Objective Potential Strategy
Potency Lower effective concentration Structure-based drug design to optimize binding affinity.
Bioavailability Improved absorption after oral administration Development of prodrug formulations. nih.gov
Resistance Profile Higher barrier to the development of viral resistance Targeting highly conserved viral domains or multiple targets. pharmaceutical-journal.com
Spectrum of Activity Efficacy against a wider range of viruses Modifications to enhance interaction with targets from different viral families.

| Metabolic Stability | Longer half-life in the body | Chemical modifications to reduce susceptibility to metabolic enzymes. |

Application of Advanced Technologies in Research (e.g., AI/ML, CRISPR-based tools, Organoids)

Future research on this compound will be significantly accelerated by the integration of advanced technologies.

Artificial Intelligence and Machine Learning (AI/ML): AI and ML algorithms are revolutionizing drug discovery by rapidly analyzing vast datasets to identify new drug candidates, predict their efficacy, and optimize their properties. researchgate.netscialert.net These technologies can be employed to screen large compound libraries for novel analogues of this compound with desired characteristics. AI can also predict the three-dimensional structures of viral proteins, which can expedite the identification of new binding sites and mechanisms of action for this compound. scialert.netimrpress.com Furthermore, AI models can be trained to predict how viruses might evolve to develop resistance, enabling the proactive design of more robust antiviral strategies.

CRISPR-based tools: The CRISPR-Cas system offers a powerful tool for antiviral research. researchgate.net It can be used to directly target and cleave viral genomes, providing a potential therapeutic strategy. nih.govmdpi.com In the context of this compound research, CRISPR can be used to systematically edit host cell genes to identify host factors that are critical for the drug's antiviral activity. researchgate.net This can provide a deeper understanding of its mechanism of action and reveal new therapeutic targets. mdpi.com CRISPR-based screening can also be used to validate the importance of potential viral targets.

Organoids: Organoids are three-dimensional cell cultures that mimic the structure and function of human organs. nih.gov They provide a more physiologically relevant model for studying viral infections and testing antiviral drugs compared to traditional cell lines. nih.govhuborganoids.nl Airway, gut, and brain organoids can be infected with various viruses to study the efficacy of this compound in a tissue-specific context. huborganoids.nlbiorxiv.orgtpi.tv This technology will be invaluable for pre-clinical testing, allowing researchers to assess the compound's activity and potential effects on different organ systems. tpi.tv

Pre-clinical Research on Broad-Spectrum Applications of this compound

A major focus of future pre-clinical research will be to rigorously evaluate the broad-spectrum potential of this compound. The development of antivirals with activity against multiple viruses is a crucial component of pandemic preparedness. Pre-clinical studies will involve in vitro testing against a diverse panel of viruses, particularly RNA viruses known for their high mutation rates and pandemic potential, such as influenza viruses and coronaviruses. nih.gov

Successful in vitro results will be followed by in vivo studies in relevant animal models to assess the efficacy of this compound in a living organism. nih.gov These studies will aim to determine the compound's ability to reduce viral load, alleviate disease symptoms, and improve survival rates. The ultimate goal of this pre-clinical research is to gather the necessary data to support the advancement of this compound into clinical trials as a broad-spectrum antiviral agent. nih.govjci.org

Understanding Long-term Effects on Viral Evolution in Research Models

A critical and often unaddressed question in antiviral development is the long-term impact of a drug on viral evolution. Research has shown that some antiviral agents can accelerate the rate of viral evolution, potentially leading to the emergence of more diverse or resistant viral populations. researchgate.net Therefore, dedicated long-term studies in controlled laboratory settings will be essential for this compound.

These studies will involve passaging viruses in the presence of sub-lethal concentrations of the drug to observe how the virus adapts over time. Advanced sequencing technologies will be used to track the accumulation of mutations and identify any genetic changes that confer resistance. Understanding the evolutionary pathways to resistance will be crucial for predicting the long-term durability of this compound and for developing strategies to mitigate the emergence of drug-resistant strains.

Challenges and Opportunities in this compound Research

The future of this compound research is filled with both challenges and significant opportunities.

Challenges:

Viral Resistance: Like all antivirals, the emergence of drug-resistant viral strains is a primary concern. Continuous monitoring and research into combination therapies will be necessary to combat resistance.

Host-Targeted Toxicity: If this compound is found to act on host factors, there is a potential for off-target effects and toxicity. jci.org Careful pre-clinical evaluation will be required to ensure a sufficient therapeutic window.

Scalability and Access: The development of a successful antiviral is only the first step. Ensuring that it can be manufactured on a large scale and made accessible globally is a significant logistical and economic challenge.

Opportunities:

Pandemic Preparedness: The development of a potent, broad-spectrum antiviral like this compound would be a monumental achievement for global health security, providing a first line of defense against future viral outbreaks.

Technological Advancement: The convergence of AI, CRISPR, and organoid technologies presents an unprecedented opportunity to accelerate every stage of antiviral drug development, from discovery to pre-clinical testing. techsciresearch.com

Novel Therapeutic Paradigms: Research into this compound's potential host-targeted mechanisms could open up new avenues for antiviral therapy that are less susceptible to viral mutation.

Q & A

Q. What is the mechanism of action of Antiviral agent 34 against influenza viruses, and how is this validated experimentally?

this compound inhibits influenza virus replication by targeting the RNA-dependent RNA polymerase (RdRp), specifically through competitive binding to the polymerase acidic (PA) subunit. This mechanism was validated using in vitro assays in MDCK cells, demonstrating an EC50 of 0.8 nM against H1N1. In vivo studies in BALB/c mice showed a 50% survival rate post-H1N1 infection when administered orally at 1 g/kg for 14 days . Methodologically, RdRp inhibition can be confirmed via polymerase activity assays (e.g., fluorescence-based RNA synthesis) and structural analysis (e.g., cryo-EM).

Q. Which experimental models are recommended for preliminary efficacy testing of this compound?

MDCK cells are standard for in vitro viral inhibition assays due to their susceptibility to influenza infection. For in vivo studies, BALB/c mice infected with H1N1 are optimal, as they replicate human-like viral pneumonia and allow evaluation of survival rates, viral load reduction (via qRT-PCR), and toxicity profiles (e.g., body weight monitoring, histopathology). These models align with FDA-recommended preclinical frameworks .

Q. How is the cytotoxicity profile of this compound assessed in preclinical studies?

Cytotoxicity is evaluated in MDCK cells using MTT or CCK-8 assays, with reported low toxicity at therapeutic doses. Acute and chronic toxicity in BALB/c mice are assessed via histopathological examination of major organs (liver, kidneys) and hematological parameters (e.g., ALT/AST levels) after 14-day dosing. Dose escalation studies (e.g., 0.1–2 g/kg) ensure safety margins align with OECD guidelines .

Q. What are the key pharmacokinetic parameters to evaluate for this compound in oral administration?

Critical parameters include bioavailability (measured via plasma concentration-time curves), half-life (t½), and tissue distribution (e.g., lung viral titers vs. serum levels). Pharmacokinetic/pharmacodynamic (PK/PD) modeling in murine studies can correlate drug exposure with efficacy, ensuring optimal dosing regimens .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro EC50 values and in vivo protection rates for this compound?

Discrepancies often arise from differences in metabolic activation, protein binding, or tissue penetration. To address this, integrate PK/PD modeling to simulate drug behavior in vivo and validate findings using advanced imaging (e.g., PET-CT for lung viral load quantification). Comparative transcriptomics of infected tissues can identify host factors affecting drug efficacy .

Q. What structural biology techniques elucidate the interaction between this compound and viral RdRp?

Cryo-electron microscopy (cryo-EM) can resolve RdRp-drug complexes at near-atomic resolution. Complementary techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) map conformational changes in RdRp upon drug binding. X-ray crystallography of RdRp cocrystallized with the compound provides precise binding site data .

Q. How should researchers design studies to assess resistance mutations in influenza viruses exposed to this compound?

Serial passage of H1N1 in MDCK cells under subtherapeutic drug pressure can induce resistance. Whole-genome sequencing of escape mutants identifies mutations (e.g., PA subunit substitutions). Reverse genetics validates the role of specific mutations in resistance. Cross-resistance profiling against other RdRp inhibitors (e.g., baloxavir) is critical .

Q. What methodologies optimize the detection of off-target effects in host cells during this compound treatment?

RNA-seq or proteomics of treated vs. untreated host cells identifies dysregulated pathways (e.g., innate immune signaling). CRISPR-Cas9 screens can pinpoint host genes modulating drug toxicity. High-content screening (HCS) with fluorescent biomarkers quantifies cellular stress (e.g., ROS production) .

Q. How can multi-omics approaches enhance understanding of this compound’s impact on viral-host dynamics?

Metabolomics (e.g., LC-MS) of infected tissues reveals drug-induced shifts in viral nucleotide pools. Single-cell RNA-seq of lung epithelial cells highlights host transcriptional responses. Integrative analysis using platforms like STRING or Metascape connects omics data to mechanistic pathways .

Q. What strategies improve the reproducibility of in vivo efficacy studies for this compound?

Standardize viral inoculum titers (measured via TCID50), ensure blinding in survival assessments, and use littermate controls to minimize genetic variability. Adhere to ARRIVE guidelines for animal reporting, and validate results across multiple labs using shared protocols .

Data Analysis & Contradiction Resolution

Q. How should conflicting results from different antiviral assays (e.g., plaque reduction vs. luciferase reporter assays) be reconciled?

Discrepancies may stem from assay sensitivity or endpoint definitions. Normalize data using Z-score or percent inhibition relative to controls. Validate findings with orthogonal methods (e.g., qRT-PCR for viral RNA quantification). Statistical meta-analysis across datasets identifies outliers .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter log-logistic) to calculate EC50/EC90. Bootstrap resampling estimates confidence intervals. For in vivo data, Kaplan-Meier survival analysis with log-rank tests compares efficacy across dose groups .

Methodological Best Practices

Q. How can researchers ensure rigorous validation of this compound’s selectivity for viral vs. host polymerases?

Compare inhibitory effects on human RNA polymerase II (e.g., in vitro transcription assays) and mitochondrial RNA polymerase. Structural alignment of viral and host polymerase active sites identifies selectivity determinants. CRISPR-edited cell lines (e.g., POLR2A knockdown) confirm on-target activity .

Q. What guidelines should inform the integration of this compound into combination therapy studies?

Follow the Chou-Talalay method for synergy analysis (combination index <1 indicates synergy). Prioritize compounds with non-overlapping mechanisms (e.g., neuraminidase inhibitors + RdRp inhibitors). Monitor for additive toxicity via isobologram analysis .

Q. How should researchers address batch-to-batch variability in this compound formulations?

Characterize each batch via HPLC (purity >98%), mass spectrometry (confirm molecular weight), and NMR (structural integrity). Include batch numbers in publications and validate key findings with ≥2 independent batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.